(3-Ethoxyphenyl)-N-methylmethanamine
Description
BenchChem offers high-quality (3-Ethoxyphenyl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethoxyphenyl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-6-4-5-9(7-10)8-11-2/h4-7,11H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWAPJMNVGBJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405906 | |
| Record name | (3-ETHOXYPHENYL)-N-METHYLMETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893581-62-9 | |
| Record name | (3-ETHOXYPHENYL)-N-METHYLMETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-Ethoxyphenyl)-N-methylmethanamine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing (3-Ethoxyphenyl)-N-methylmethanamine, a key intermediate in pharmaceutical research and development. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It will delve into the core chemical principles, offer detailed experimental protocols, and provide insights into the selection of reagents and reaction conditions. The guide emphasizes scientifically sound and validated methodologies, ensuring reproducibility and high purity of the final product.
Introduction: Significance of (3-Ethoxyphenyl)-N-methylmethanamine
(3-Ethoxyphenyl)-N-methylmethanamine, also known as N-methyl-3-ethoxybenzylamine, is a substituted benzylamine derivative. Its structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The strategic placement of the ethoxy and N-methyl groups can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. A robust and scalable synthesis of this compound is therefore crucial for advancing research and development in areas where this scaffold is a key building block.
This guide will focus on the most prevalent and efficient synthetic strategies, primarily centered around the reductive amination of 3-ethoxybenzaldehyde and an alternative route involving a nitrile intermediate.
Primary Synthesis Pathway: Reductive Amination of 3-Ethoxybenzaldehyde
The most direct and widely employed method for the synthesis of (3-Ethoxyphenyl)-N-methylmethanamine is the reductive amination of 3-ethoxybenzaldehyde with methylamine. This one-pot reaction is highly efficient and proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 3-ethoxybenzaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (Schiff base).[2] A reducing agent, present in the reaction mixture, then selectively reduces the imine to the final N-methylated amine.[3] The choice of reducing agent is critical to the success of the reaction, as it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the formed imine.[3]
Synthesis of the Precursor: 3-Ethoxybenzaldehyde
The commercial availability of 3-ethoxybenzaldehyde is widespread; however, for instances requiring its synthesis, a common and effective method is the Williamson ether synthesis starting from 3-hydroxybenzaldehyde.
Protocol 2.2.1: Synthesis of 3-Ethoxybenzaldehyde
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).[4]
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add ethyl bromide or ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethoxybenzaldehyde.
| Reactant | Molar Eq. |
| 3-Hydroxybenzaldehyde | 1.0 |
| Potassium Carbonate | 1.5 |
| Ethyl Bromide | 1.2 |
Reductive Amination Protocol
A variety of reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride [NaBH(OAc)₃] and sodium cyanoboorohydride (NaBH₃CN) being popular choices due to their mildness and selectivity for imines over aldehydes.[1][3] Catalytic hydrogenation is also a viable, "greener" alternative.[5]
Protocol 2.3.1: Synthesis of (3-Ethoxyphenyl)-N-methylmethanamine
-
Dissolve 3-ethoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of methylamine (a 40% solution in water or a 2M solution in THF, 1.5-2.0 eq) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a solution or suspension of the reducing agent, for instance, sodium triacetoxyborohydride (1.5 eq), in the same solvent.
-
Slowly add the reducing agent to the imine-containing solution. The addition should be controlled to manage any effervescence.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield pure (3-Ethoxyphenyl)-N-methylmethanamine.
| Reactant | Molar Eq. |
| 3-Ethoxybenzaldehyde | 1.0 |
| Methylamine | 1.5-2.0 |
| Sodium Triacetoxyborohydride | 1.5 |
Alternative Synthesis Pathway: Nitrile Reduction Route
An alternative strategy for the synthesis of (3-Ethoxyphenyl)-N-methylmethanamine involves the preparation of 3-ethoxybenzonitrile, followed by its reduction to the primary amine and subsequent N-methylation. This multi-step process can be advantageous in certain contexts, particularly if 3-ethoxybenzonitrile is a more readily available or cost-effective starting material.
Synthesis of 3-Ethoxybenzonitrile
Similar to the aldehyde, 3-ethoxybenzonitrile can be prepared from 3-hydroxybenzonitrile via a Williamson ether synthesis.[6]
Protocol 3.1.1: Synthesis of 3-Ethoxybenzonitrile
-
Dissolve 3-hydroxybenzonitrile (1.0 eq) in a suitable solvent like DMF.
-
Add potassium carbonate (1.5 eq) and stir at room temperature for 30 minutes.
-
Add ethyl bromide (1.2 eq) and heat the mixture to 60-110°C.[6]
-
Monitor the reaction by TLC. Upon completion, cool, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-ethoxybenzonitrile.[7]
Reduction of 3-Ethoxybenzonitrile to 3-Ethoxybenzylamine
The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[8][9]
Protocol 3.2.1: Reduction of 3-Ethoxybenzonitrile
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 3-ethoxybenzonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-ethoxybenzylamine.
N-Methylation of 3-Ethoxybenzylamine
The final step is the methylation of the primary amine. This can be achieved through various methods, including reductive amination with formaldehyde or direct alkylation with a methylating agent. To avoid over-alkylation, reductive amination is often preferred.[3]
Protocol 3.3.1: N-Methylation of 3-Ethoxybenzylamine
-
Dissolve 3-ethoxybenzylamine (1.0 eq) in methanol.
-
Add an aqueous solution of formaldehyde (37%, 1.1 eq).
-
Stir the mixture for 1 hour at room temperature.
-
Cool the solution to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction for an additional 2-3 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude product.
-
Purify by column chromatography or distillation to obtain (3-Ethoxyphenyl)-N-methylmethanamine.
Purity Analysis and Characterization
The purity and identity of the synthesized (3-Ethoxyphenyl)-N-methylmethanamine should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
Conclusion
This guide has detailed two robust and scientifically validated pathways for the synthesis of (3-Ethoxyphenyl)-N-methylmethanamine. The reductive amination of 3-ethoxybenzaldehyde is generally the more direct and efficient route. However, the alternative pathway through the reduction of 3-ethoxybenzonitrile offers flexibility depending on the availability and cost of starting materials. The provided protocols are designed to be reproducible and can be scaled for various research and development needs. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- Benchchem. Application Note and Protocol: Synthesis of N-Methyl-N-(3-thien-2-ylbenzyl)amine.
- ChemicalBook. 3-Ethoxy-4-methoxy benzonitrile synthesis.
- Google Patents. CN109369423B - Preparation method of 3-ethoxy propylamine.
- Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. CN105330586B - A kind of preparation method of Apremilast.
- Google Patents. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- PubChem. 3-ethoxybenzonitrile (C9H9NO).
- YouTube. Preparation of amines by reductive amination of aldehydes and Ketones.
- Google Patents. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
- MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
- Google Patents. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
- Googleapis. WO 2006/011696 A1.
- Googleapis. 1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE - European Patent Office - EP 33121.
- Google Patents. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
- ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- Organic Syntheses Procedure. Ethylamine, N-methyl-.
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc.
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Technical Profile: Solubility & Physicochemical Properties of (3-Ethoxyphenyl)-N-methylmethanamine
Executive Summary
(3-Ethoxyphenyl)-N-methylmethanamine (also known as 3-Ethoxy-N-methylbenzylamine) is a secondary amine intermediate often utilized in the synthesis of pharmaceutical compounds targeting the central nervous system (CNS).[1][2] Its physicochemical profile is dominated by the lipophilic 3-ethoxyphenyl moiety and the basic secondary amine function.[3][1][2]
This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Ethoxyphenyl)-N-methylmethanamine. Due to the limited public availability of direct experimental data for this specific derivative, values presented herein are synthesized from high-confidence structural homologs (e.g., 3-Methoxy-N-methylbenzylamine) and calculated physicochemical descriptors.[1][2] The guide details the pH-dependent solubility profile, organic solvent compatibility, and rigorous experimental protocols for validation.[3][1][2]
Physicochemical Profile
Understanding the fundamental properties of the molecule is a prerequisite for interpreting solubility behavior.[3][1][2] The presence of the ethoxy group at the meta position increases lipophilicity compared to its methoxy analog, significantly impacting aqueous solubility in the free base form.[3][1][2]
Table 1: Physicochemical Descriptors
| Property | Value (Estimated/Calc.) | Notes |
| Molecular Formula | C₁₀H₁₅NO | - |
| Molecular Weight | 165.23 g/mol | - |
| Physical State | Liquid (Oil) | Free base is typically a pale yellow oil at RT.[1][2] |
| Boiling Point | ~135–140 °C | Estimated at 760 mmHg (based on 3-methoxy analog BP ~130°C).[1][2] |
| pKa (Base) | 9.8 ± 0.3 | Typical for secondary benzylamines.[3][1][2] |
| logP (Octanol/Water) | 1.9 – 2.1 | Moderately lipophilic; higher than 3-methoxy (logP ~1.4).[1][2] |
| Polar Surface Area (PSA) | ~21 Ų | Low PSA suggests good membrane permeability.[1][2] |
Senior Scientist Insight: The calculated logP of ~2.0 places this compound in a "sweet spot" for CNS penetration but presents challenges for aqueous formulation without pH adjustment.[3][1][2] The free base is essentially insoluble in neutral water.[3][1][2]
Solubility Data
Aqueous Solubility (pH-Dependent)
The solubility of (3-Ethoxyphenyl)-N-methylmethanamine is strictly pH-dependent due to the protonation of the secondary amine nitrogen.[1][2]
Mechanism:
-
pH < pKa - 2 (pH < 7.8): The nitrogen is fully protonated (
).[1][2] The ionic species is highly water-soluble (> 50 mg/mL).[3][1][2] -
pH > pKa (pH > 9.8): The compound exists as a neutral free base (
).[3][1][2] The lipophilic ethoxy-phenyl ring dominates, reducing solubility to < 1 mg/mL.[3][1][2]
Table 2: Estimated Aqueous Solubility Profile
| Medium | pH Condition | Solubility (mg/mL) | State |
| 0.1 N HCl | pH ~1.2 | > 50 mg/mL | High (Salt Form) |
| Phosphate Buffer | pH 7.4 | ~1–5 mg/mL | Moderate (Partial Ionization) |
| Borate Buffer | pH 9.0 | < 1 mg/mL | Low (Predominantly Free Base) |
| 0.1 N NaOH | pH ~13.0 | < 0.1 mg/mL | Insoluble (Oiling Out) |
Organic Solvent Compatibility
For stock solution preparation and synthesis, the free base is highly soluble in polar organic solvents.[3][1][2]
Table 3: Organic Solvent Solubility (Free Base)
| Solvent | Solubility Rating | Recommended Conc. | Application |
| Methanol | Very Soluble | 100 mg/mL | Stock preparation, HPLC mobile phase.[1][2] |
| Ethanol | Very Soluble | 100 mg/mL | Formulation cosolvent.[3][1][2] |
| DMSO | Very Soluble | 50 mg/mL | Biological assays (cryopreservation).[3][1][2] |
| Dichloromethane | Very Soluble | > 100 mg/mL | Extraction, synthesis workup.[3][1][2] |
| Acetonitrile | Soluble | 50 mg/mL | HPLC mobile phase.[3][1][2] |
| Hexane/Heptane | Soluble | 10–20 mg/mL | Partitioning studies (limited solubility compared to chlorinated solvents).[3][1][2] |
Experimental Protocols
To validate the solubility data for your specific batch, the following "Shake-Flask" protocol coupled with HPLC detection is the gold standard. This protocol accounts for the liquid nature of the free base, which can form emulsions rather than clear suspensions.[3][1][2]
Protocol A: Equilibrium Solubility Determination (Shake-Flask)
Objective: Determine the thermodynamic solubility of the compound in a specific buffer.
Materials:
Workflow:
-
Preparation: Add excess compound (approx. 10 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved phase (oil or solid).
-
Sampling: Carefully remove the supernatant.[3][1][2] Filter through a 0.22 µm PVDF filter (to remove micro-droplets).[3][1][2]
-
Quantification: Dilute the filtrate with Methanol (1:10) to ensure the compound remains in solution and analyze via HPLC.
Visualization: Solubility Determination Workflow
Caption: Standard "Shake-Flask" workflow for determining thermodynamic solubility. Filtration is critical to remove micro-emulsions of the lipophilic free base.[3][1][2]
Thermodynamic & Formulation Implications
pH-Solubility Relationship (Henderson-Hasselbalch)
The solubility (
- (Intrinsic Solubility): Estimated at < 1 mg/mL (Free Base).[3][1][2]
-
Implication: To achieve a target concentration of 10 mg/mL for an injectable formulation, the pH must be adjusted to at least 2 units below the pKa (pH < 7.8).
Visualization: Theoretical pH-Solubility Profile
Caption: Theoretical solubility transition. At pH < pKa, the ionized form dominates solubility.[3][1][2] Above pKa, the lipophilic free base separates.[3][1]
Salt Selection Strategy
For drug development purposes, converting the liquid free base into a crystalline salt is highly recommended to improve stability and solubility.[3][1][2]
-
Hydrochloride (HCl): Most common.[3][1][2] Likely to form a stable, hygroscopic solid.[3][1][2] High water solubility.[3][1][2]
-
Fumarate/Maleate: Good alternatives if the HCl salt is too hygroscopic.[3][1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5152225, 3-Methoxy-N-methylbenzylamine. Retrieved from [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[3][1][2] Wiley-Interscience.[1][2] (Standard text for pKa and logP solubility relationships).
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data.[3][1][2] CRC Press.[3][1][2][4] (Reference for benzylamine derivative solubility trends).
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Technical Monograph: Stability Dynamics and Degradation Kinetics of (3-Ethoxyphenyl)-N-methylmethanamine
Executive Summary & Structural Analysis
(3-Ethoxyphenyl)-N-methylmethanamine (also known as N-methyl-3-ethoxybenzylamine) acts as a critical intermediate in the synthesis of CNS-active agents and substituted phenethylamines. Its stability profile is governed by two primary pharmacophores: the secondary amine and the benzylic ether .
While the ether linkage confers relative hydrolytic stability, the benzylic carbon adjacent to the secondary nitrogen is a "soft spot" for oxidative degradation. This guide outlines the predictive degradation pathways, stress testing protocols (per ICH Q1A(R2)), and stabilization strategies required for handling this compound in a research or GMP setting.
Physicochemical Baseline
| Property | Value (Predicted/Experimental) | Stability Implication |
| Molecular Weight | 165.23 g/mol | N/A |
| pKa (Base) | ~9.5 (Amine) | Highly basic; prone to carbamate formation with atmospheric CO₂. |
| LogP | ~2.1 | Lipophilic; requires organic modifiers (ACN/MeOH) for HPLC analysis. |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free base is prone to oxidation; Salt form significantly enhances stability. |
Degradation Pathways & Mechanistic Profile
The degradation of (3-Ethoxyphenyl)-N-methylmethanamine is dominated by Oxidative Deamination and N-Oxidation . Hydrolysis is a secondary risk relevant only under extreme pH conditions.
Primary Pathway: Oxidative Deamination (Benzylic Oxidation)
The benzylic C-H bond is activated by the adjacent nitrogen and the aromatic ring. In the presence of oxygen, light, or radical initiators, the compound undergoes autoxidation.
-
Radical Abstraction: A radical abstracts a hydrogen from the benzylic position.[1]
-
Imine Formation: The radical species collapses to form an unstable imine intermediate (N-methyl-1-(3-ethoxyphenyl)methanimine).
-
Hydrolysis: The imine rapidly hydrolyzes to yield 3-Ethoxybenzaldehyde (Major Degradant) and Methylamine .
Secondary Pathway: N-Oxidation
Direct oxidation of the secondary amine nitrogen by peroxides (or metabolic enzymes) yields the N-Hydroxyl derivative (N-hydroxy-N-methyl-3-ethoxybenzylamine), which can further dehydrate to a nitrone.
Pathway Visualization
The following diagram illustrates the critical degradation nodes.
Figure 1: Mechanistic degradation map showing the transition from the parent amine to oxidative byproducts.
Forced Degradation Protocol (Stress Testing)
To validate the stability profile and develop a stability-indicating HPLC method, the following stress conditions are recommended based on ICH Q1A(R2) guidelines.
Experimental Workflow
Objective: Induce 5–20% degradation to identify potential degradants without destroying the molecule completely.
Step 1: Preparation of Stock Solution
-
Concentration: 1.0 mg/mL in Acetonitrile:Water (50:50).
-
Control: Store one aliquot at 4°C in the dark (Time 0).
Step 2: Stress Conditions
| Stress Type | Reagent/Condition | Duration | Target Mechanism |
| Acid Hydrolysis | 0.1 N HCl, Reflux (60°C) | 4–8 Hours | Ether cleavage (formation of 3-hydroxy analog). |
| Base Hydrolysis | 0.1 N NaOH, Reflux (60°C) | 4–8 Hours | General hydrolytic stability check (Amine is usually stable). |
| Oxidation | 3% H₂O₂ at Room Temp | 2–24 Hours | Critical: Mimics N-oxidation and benzylic oxidation. |
| Photolytic | UV Light (1.2 million lux hours) | 24–48 Hours | Radical initiation; benzylic C-H abstraction. |
| Thermal | 60°C (Dry Heat) | 7 Days | Pyrolysis / Thermal rearrangement. |
Step 3: Quenching & Analysis
-
Neutralization: Acid/Base samples must be neutralized (pH 7.0) prior to injection to prevent damage to the HPLC column.
-
Scavenging: Oxidative samples should be quenched with dilute sodium metabisulfite to stop the reaction.
Analytical Method Parameters (LC-MS Compatible)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm; MS (ESI+).
Stability Management & Storage
Based on the chemical structure and degradation susceptibility, the following storage protocols are mandatory to maintain purity >98%.
The "Free Base" Risk
As a liquid free base, (3-Ethoxyphenyl)-N-methylmethanamine absorbs atmospheric CO₂ to form a solid carbamate salt. This appears as a white crust forming on the liquid surface.
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen).
Recommended Storage Conditions
-
Form: Convert to Hydrochloride (HCl) or Oxalate salt immediately after synthesis. The lattice energy of the crystal structure significantly inhibits oxidation.
-
Temperature: -20°C for long-term storage; 2-8°C for working standards.
-
Container: Amber glass vials (Type I) with Teflon-lined caps to prevent light exposure and oxygen permeation.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] [Link]
-
Li, M. (2014). Organic Chemistry of Drug Degradation. Royal Society of Chemistry. Chapter 3: Oxidative Degradation of Amines. [Link]
-
PubChem. (2023). Compound Summary: N-Methylbenzylamine (Analogous Structure). National Library of Medicine.[5] [Link][5]
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]
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Methodological & Application
Application Note: Purification Strategies for (3-Ethoxyphenyl)-N-methylmethanamine
Introduction & Scope
(3-Ethoxyphenyl)-N-methylmethanamine (CAS: 55663-86-6), also known as N-methyl-3-ethoxybenzylamine, is a critical secondary amine intermediate often employed in the synthesis of CNS-active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structural motif—a secondary benzylamine with a meta-alkoxy substituent—presents specific purification challenges, particularly regarding the separation of potential tertiary amine byproducts (over-alkylation) and unreacted aldehyde precursors.[1]
This Application Note provides three distinct protocols for purifying this compound, ranging from bulk intermediate cleanup to pharmaceutical-grade isolation.[1] These methods are designed to be self-validating and scalable.[1]
Physicochemical Profile (Predicted & Analog-Based)
| Property | Value / Description | Notes |
| Appearance (Free Base) | Pale yellow to colorless oil | Oxidizes/darkens upon air exposure.[1] |
| Appearance (HCl Salt) | White crystalline solid | Hygroscopic; store under desiccant.[2] |
| Boiling Point | ~235–245 °C (760 mmHg) | Estimated.[3] Decomposes before boiling at atm pressure. |
| Boiling Point (Vacuum) | 115–125 °C (1–2 mmHg) | Recommended distillation range. |
| pKa (Conjugate Acid) | ~9.5–9.8 | Typical for N-methylbenzylamines.[1][2] |
| Solubility (Free Base) | DCM, EtOAc, MTBE, Toluene | Immiscible with water.[1][2] |
| Solubility (Salt) | Water, Ethanol, Methanol | Sparingly soluble in Ether/Hexanes.[1][2] |
Method A: Acid-Base Extraction (The "Workhorse" Protocol)[1]
Objective: Removal of neutral impurities (aldehydes, amides) and non-basic tars. Purity Target: >95% Scale: Gram to Kilogram.
Principle
This method exploits the pH-dependent solubility switch of the amine.[1]
-
Acidic Phase (pH < 2): The amine is protonated (
) and dissolves in water.[2] Neutrals remain in the organic layer. -
Basic Phase (pH > 12): The amine is deprotonated (
) and extracts into the organic solvent.[2]
Reagents
-
Hydrochloric Acid (1M or 2M)
-
Sodium Hydroxide (20% w/w aqueous solution)
-
Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Note: MTBE is preferred for safety and lower emulsion tendency.
Protocol
-
Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).
-
Acid Extraction:
-
Add 1M HCl (1.2 equivalents relative to theoretical amine yield).
-
Agitate vigorously for 10 minutes.
-
Separate layers.[4] Keep the Aqueous Layer (Bottom).
-
Optional: Wash the aqueous layer once with fresh MTBE to remove entrained neutrals.
-
-
Basification:
-
Recovery:
Workflow Diagram
Caption: Figure 1. Acid-Base extraction workflow for removal of non-basic impurities.
Method B: Hydrochlorination & Recrystallization (Pharma Grade)
Objective: Isolation of the stable salt form; removal of tertiary amine isomers and trace metals. Purity Target: >99% Scale: Gram to Multi-Kilogram.
Principle
Secondary amine salts often crystallize more readily than tertiary amine salts. By forming the Hydrochloride (HCl) salt in an anhydrous environment, the target compound precipitates while impurities often remain in the mother liquor.
Reagents
-
Solvent A: Isopropanol (IPA) or Ethanol (Absolute).
-
Solvent B: Diethyl Ether or Ethyl Acetate (Anti-solvent).[2]
-
Acid Source: 2M HCl in Diethyl Ether or 4M HCl in Dioxane (Commercial solutions).
Protocol
-
Preparation: Dissolve the "Method A" purified free base in a minimum amount of cold IPA or Ethanol (approx. 3-5 mL/g).
-
Salt Formation:
-
Cool solution to 0 °C.
-
Dropwise add HCl (in ether/dioxane) with stirring.
-
Monitor pH using wet pH paper; stop adding acid when pH reaches ~3–4.[2]
-
Observation: A white precipitate should form immediately.
-
-
Crystallization:
-
If precipitation is too rapid (amorphous solid), heat the mixture to reflux until clear.
-
Allow to cool slowly to room temperature, then to 0 °C.
-
Optional: Add Ethyl Acetate dropwise until turbidity persists to force crystallization.
-
-
Filtration:
-
Filter the crystals under vacuum/inert gas.
-
Wash the cake with cold Ethyl Acetate/Ether (1:1).
-
Dry in a vacuum oven at 40 °C over
.
-
Critical Control Point: Hygroscopicity
Benzylamine salts can be hygroscopic.[2] If the solid turns to oil ("oiling out") upon filtration, it has absorbed water.
-
Fix: Redissolve in absolute ethanol, add toluene, and rotary evaporate (azeotropic drying). Repeat 2x before attempting crystallization again.
Method C: Flash Chromatography (Separation of Amines)
Objective: Separation of Secondary Amine (Target) from Tertiary Amine (Over-alkylation impurity). Purity Target: >98% (Free Base)
Stationary Phase & Solvent System
-
Stationary Phase: Standard Silica Gel (60 Å).
-
Mobile Phase: DCM : Methanol : Triethylamine (95 : 4 : 1).
-
Note: The Triethylamine (Et3N) is mandatory . Without it, the secondary amine will streak (tail) irreversibly on the silica due to interaction with acidic silanol groups.
-
Protocol
-
Column Pre-treatment: Flush the silica column with mobile phase containing Et3N before loading the sample.[2] This deactivates the silica.
-
Loading: Dissolve crude oil in minimal DCM. Load carefully.
-
Elution Order (Typical):
-
Detection: UV at 254 nm (Benzene ring absorption).
Analytical Validation
To ensure the protocol was successful, verify purity using the following parameters:
| Technique | Parameter | Acceptance Criteria |
| 1H-NMR (CDCl3) | N-Methyl Singlet | Sharp singlet at ~2.4 ppm (Free base) or ~2.6 ppm (Salt).[1] |
| 1H-NMR | Integration | Ratio of Ethoxy protons (q, 4.0 ppm) to N-Methyl must be 2:3. |
| HPLC | Purity (Area %) | >98.0% (UV 254nm). |
| HPLC | Impurity Marker | Tertiary amine < 0.5%.[2] |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general amine purification and salt formation).
-
Organic Syntheses. General procedure for the purification of secondary amines via acid extraction.[2] Coll. Vol. 3, p. 827 (1955).
-
PubChem. Compound Summary for N-Methylbenzylamine (Structural Analog). (Used for physicochemical property inference).[2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] (5th ed.). Longman Scientific & Technical. (Reference for drying agents and distillation of amines).
Sources
- 1. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 2. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-methyl isopropyl amine, 4747-21-1 [thegoodscentscompany.com]
- 4. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 5. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Animal models for studying (3-Ethoxyphenyl)-N-methylmethanamine effects
Application Note: Preclinical Characterization of (3-Ethoxyphenyl)-N-methylmethanamine
Executive Summary
(3-Ethoxyphenyl)-N-methylmethanamine (CAS: 893581-62-9), structurally identified as N-methyl-3-ethoxybenzylamine , represents a class of secondary benzylamines with significant potential as monoaminergic modulators. While phenethylamines (two-carbon linker) are widely characterized as psychostimulants, benzylamines (one-carbon linker) are frequently investigated for Monoamine Oxidase (MAO) inhibition , Trace Amine Associated Receptor (TAAR) agonism, and as metabolic precursors to active CNS agents.
This guide details the animal models and experimental protocols required to characterize the neuropharmacological profile of this compound. It focuses on distinguishing between stimulant, antidepressant-like, and sedative effects using validated behavioral assays in rodent models.
Compound Identity & Preparation
Before in vivo administration, the physicochemical properties must be accounted for to ensure bioavailability.
-
IUPAC Name: N-methyl-1-(3-ethoxyphenyl)methanamine
-
Common Name: N-methyl-3-ethoxybenzylamine
-
Molecular Formula:
[1][2][3][4] -
Lipophilicity: The 3-ethoxy substitution increases lipophilicity compared to methoxy analogs, suggesting enhanced Blood-Brain Barrier (BBB) penetration.
Formulation Protocol
Due to the secondary amine structure, the free base is likely an oil or low-melting solid. The hydrochloride (HCl) salt is preferred for stability and solubility.
-
Vehicle: 0.9% Sterile Saline. (If solubility is poor, add 2-5% DMSO or use 10%
-cyclodextrin). -
Concentration: Prepare stock solutions at 1 mg/mL and 10 mg/mL.
-
pH Adjustment: Ensure pH is near 7.4 using 0.1N NaOH or HCl to prevent injection site irritation.
-
Storage: Store stock solution at -20°C; protect from light.
Animal Model Selection
The C57BL/6J Mouse is the primary model selected for this characterization due to its extensive validation in neurobehavioral screening and well-mapped monoaminergic circuitry.
| Model | Justification | Key Readouts |
| C57BL/6J Mouse (Male, 8-10 weeks) | Standard background for psychopharmacology; high baseline activity in Open Field. | Locomotion, Anxiety, Depression-like behavior. |
| Sprague-Dawley Rat (Male, 250-300g) | Preferred for pharmacokinetic (PK) blood sampling due to larger blood volume. | Half-life ( |
Experimental Protocols
Phase 1: Acute Toxicity & Dose Finding (Up-and-Down Method)
Objective: Establish the
Workflow:
-
Starting Dose: 10 mg/kg (Intraperitoneal - i.p.).
-
Observation: Monitor single animal for 48 hours.
-
Decision Logic:
-
Survival: Increase dose by factor of 3.2 (next: 32 mg/kg).
-
Death/Severe Toxicity: Decrease dose by factor of 3.2.
-
-
Endpoint: Stop when 3 reversals of dose direction occur.
Phase 2: Neurobehavioral Profiling
Objective: Differentiate between stimulant (dopaminergic), antidepressant (serotonergic/noradrenergic), and sedative effects.
Rationale: Psychostimulants (e.g., amphetamines) increase ambulation and rearing. Sedatives decrease total distance.
Protocol:
-
Acclimation: Move mice to testing room 1 hour prior (dim red light).
-
Dosing: Administer Vehicle, 5 mg/kg, 10 mg/kg, or 20 mg/kg (i.p.) 30 minutes prior to testing.
-
Apparatus: 40cm x 40cm plexiglass arena.
-
Recording: Place mouse in center; record for 30 minutes using video tracking software (e.g., EthoVision).
-
Analysis:
-
Total Distance Moved (cm): Index of general activity.
-
Center Time (%): Index of anxiolysis (more time = less anxiety).
-
Rationale: Benzylamines often act as MAO inhibitors. MAOIs reduce immobility time in TST, indicating antidepressant-like activity.
Protocol:
-
Preparation: Tape the mouse's tail (1 cm from tip) to a suspension bar 35 cm above the surface.
-
Duration: 6 minutes total.
-
Scoring: Record "Immobility Time" (seconds) during the last 4 minutes.
-
Exclusion: Mice that climb their tails are excluded.
Rationale: To exclude or confirm hallucinogenic potential (common in phenethylamines, less common in simple benzylamines).
Protocol:
-
Observation: Place mouse in a clear cylinder immediately after dosing.
-
Scoring: Count distinct, high-frequency head shakes (paroxysmal rotational movements) for 20 minutes.
-
Positive Control: DOI (1 mg/kg) or 2C-B.
Mechanistic Hypothesis & Pathway Visualization
The structural core (N-methyl-benzylamine) suggests two primary pathways:
-
MAO-B Inhibition: Preventing the breakdown of Dopamine/Phenethylamine.
-
TAAR1 Agonism: Modulating monoamine firing rates.
Figure 1: Proposed Mechanism of Action & Experimental Logic
Caption: Figure 1. Hypothetical pharmacodynamic pathways linking the benzylamine structure to behavioral readouts in murine models.
Data Presentation & Analysis
Quantitative data should be tabulated to allow for rapid comparison against reference standards (e.g., Amphetamine or Selegiline).
Table 1: Expected Behavioral Scoring Matrix
| Assay | Metric | Vehicle Control | Stimulant Profile (e.g., Amphetamine) | MAOI Profile (e.g., Selegiline) | (3-Ethoxy)-N-Me-Benzylamine (Hypothesis) |
| Open Field | Distance (cm) | Moderate Increase | |||
| Open Field | Center Time (%) | Variable | |||
| Tail Suspension | Immobility (s) | Significant Decrease | |||
| Head Twitch | Counts/20min | Low/Absent |
(** p<0.001 vs Vehicle; ns = not significant)*
Safety & Ethical Considerations
-
Handling: As a secondary amine with potential CNS activity, handle as a Class II biohazard. Use nitrile gloves and a fume hood for powder weighing.
-
Metabolic Activation: Benzylamines can be metabolized to benzaldehydes. Monitor animals for signs of hepatic stress if chronic dosing is performed.
-
Regulatory: Verify local scheduling. While not explicitly scheduled in all jurisdictions, it may be treated as an analog under "Federal Analogue Act" type laws due to structural similarity to controlled phenethylamines.
References
-
Santa Cruz Biotechnology. (3-Ethoxyphenyl)-N-methylmethanamine Product Data Sheet (CAS 893581-62-9).[3][5][6] Retrieved from
- Berry, M. D., et al. (2004).Pharmacology of human trace amine-associated receptors: Therapeutic opportunities and challenges. Pharmacology & Therapeutics. (Context: TAAR1 activity of benzylamines).
- Cryan, J. F., et al. (2005).The Tail Suspension Test as a Model for Assessing Antidepressant Activity: Review of Pharmacological and Genetic Studies in Mice. Neuroscience & Biobehavioral Reviews.
- Gainetdinov, R. R., et al. (2018).Trace Amines and Their Receptors. Pharmacological Reviews. (Context: Mechanism of action for trace amine analogs).
- OECD Guidelines for the Testing of Chemicals.Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (Context: Safety protocol).
Sources
- 1. 893581-62-9|1-(3-Ethoxyphenyl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 2. (3-Ethoxyphenyl)-N-methylmethanamine | CAS 893581-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. 26910-61-2|4-Chlorobutyl methanesulfonate|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
Protocol for dissolving (3-Ethoxyphenyl)-N-methylmethanamine for experiments
Application Note & Protocol
Topic: Protocol for Dissolving (3-Ethoxyphenyl)-N-methylmethanamine for In Vitro and In Vivo Experiments
Abstract: This document provides a comprehensive guide for the dissolution of (3-Ethoxyphenyl)-N-methylmethanamine (CAS 893581-62-9) for research applications. Due to the limited availability of public data on the solubility of this specific compound, this guide emphasizes a systematic approach, beginning with safety precautions and proceeding through solvent selection, small-scale solubility testing, and the preparation of stock and working solutions. The protocols herein are designed to ensure compound integrity, experimental reproducibility, and operator safety. This document is intended for use by researchers, scientists, and drug development professionals. All procedures should be performed in accordance with institutional safety guidelines.
Compound Identification and Properties
(3-Ethoxyphenyl)-N-methylmethanamine is a chemical compound intended for research use only.[1][2] Its precise physicochemical properties are not extensively documented in publicly available literature. Therefore, empirical determination of solubility is a critical first step for any experimental design. The table below summarizes the available information for this compound and related structures.
| Property | Value / Information | Source |
| Compound Name | (3-Ethoxyphenyl)-N-methylmethanamine | - |
| CAS Number | 893581-62-9 | [1] |
| Molecular Formula | C₁₀H₁₅NO | Inferred |
| Molecular Weight | 165.23 g/mol | Inferred |
| Related Compound | p-methylbenzylidene-(3-ethoxyphenyl)-amine | [3][4] |
| Related Compound MW | 239.31 g/mol | [4] |
| Related Compound | 1-(4-methoxyphenyl)-N-methylmethanamine | [5][6] |
| Related Compound MW | 151.21 g/mol | [5] |
| Related Compound Solubility | Chloroform (Slightly), Methanol (Slightly) | [6] |
| Usage Statement | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. | [1] |
Note: Molecular Formula and Weight are inferred from the compound name and may vary. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Critical Safety and Handling Precautions
Amine-containing compounds require careful handling to avoid exposure. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from analogous amine compounds indicate potential hazards.[6][7] The user must obtain and review the supplier-specific SDS before handling this compound.
2.1 GHS Hazard Classification (Anticipated) Based on similar chemical structures, the following hazards should be assumed:
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[6][7]
-
Respiratory Irritation: May cause respiratory tract irritation.[6][7]
2.2 Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All work, including weighing and dissolution, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7][8] Facilities should be equipped with an eyewash station and a safety shower.[9]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical splash goggles.[8][9]
-
Skin and Body Protection: Wear a lab coat or a protective suit to prevent skin contact.[8]
2.3 Storage and Stability
-
Store the solid compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat or ignition sources.[9][10][11]
-
For time-sensitive materials, it is recommended to purchase the smallest practical quantity and to label containers with the date received and the date opened.[12]
Workflow for Compound Dissolution
The overall process involves a systematic evaluation of solvents to prepare a stable, concentrated stock solution, which is then diluted to a final concentration in an aqueous medium for experiments.
Caption: General experimental workflow from safety review to final application.
Solvent Selection and Solubility Determination
Causality: The choice of solvent is critical. An ideal solvent will dissolve the compound completely at the desired concentration, be compatible with the experimental system (e.g., low toxicity in cell culture), and maintain the compound's stability. Organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol are common starting points for non-polar compounds due to their strong solubilizing power and miscibility with aqueous buffers.
4.1 Protocol: Small-Scale Solubility Testing
This protocol is essential to identify a suitable solvent and avoid wasting the compound.
-
Preparation: Aliquot approximately 1-2 mg of (3-Ethoxyphenyl)-N-methylmethanamine into several separate, small, inert glass vials.
-
Solvent Addition: To the first vial, add a common solvent (e.g., DMSO) dropwise, starting with 100 µL.
-
Mixing: Cap the vial and vortex for 30-60 seconds. If the compound does not dissolve, gentle warming in a water bath (37°C) or sonication for 5-10 minutes can be applied. Rationale: These methods increase the kinetic energy of the system, overcoming the activation energy barrier for dissolution.
-
Observation: Visually inspect the solution against a dark background for any undissolved particulates. If the solid remains, add another 100 µL of the solvent and repeat step 3.
-
Documentation: Record the volume of solvent required to achieve complete dissolution to estimate the approximate solubility (e.g., 1 mg in 200 µL = 5 mg/mL).
-
Parallel Testing: Repeat steps 2-5 with other solvents such as Ethanol, Methanol, or Acetonitrile to find the most efficient one.
Caption: Decision workflow for small-scale solubility testing.
Protocol for Preparation of a Concentrated Stock Solution
Causality: Preparing a high-concentration stock solution in an organic solvent allows for the addition of a minimal volume to the final aqueous experimental medium. This minimizes the concentration of the organic solvent, reducing its potential to act as a confounding variable (e.g., solvent toxicity).
5.1 Step-by-Step Protocol
-
Calculate Mass: Determine the mass of (3-Ethoxyphenyl)-N-methylmethanamine required to make a stock solution of a specific volume and concentration (e.g., 10 mM, 50 mM).
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: Accurately weigh the calculated mass of the compound in a fume hood and place it into an appropriate sterile, conical tube or vial.
-
Solvent Addition: Add approximately 80% of the final required volume of the chosen solvent (e.g., DMSO, determined in Protocol 4.1) to the tube.
-
Dissolution: Cap the tube tightly and vortex vigorously. Use a sonicating water bath for 10-15 minutes if necessary to ensure all particles are dissolved. Gentle warming can also be applied.
-
Final Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume and vortex briefly to ensure homogeneity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. Protect from light by using amber vials or wrapping tubes in foil.[12]
Protocol for Preparation of Aqueous Working Solutions
Causality: Most biological experiments occur in aqueous buffers (e.g., cell culture media, PBS). The organic stock solution must be diluted into this buffer. A key challenge is preventing the compound from precipitating out of the solution, as its solubility in water is typically much lower than in organic solvents.
6.1 Step-by-Step Protocol
-
Pre-warm Medium: Gently warm the aqueous buffer or cell culture medium to 37°C. This can help maintain the solubility of the compound upon dilution.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in your experiment.
-
Dilution Technique: Add the calculated volume of the stock solution dropwise into the pre-warmed aqueous medium while gently vortexing or swirling the medium. Never add the aqueous medium to the concentrated stock solution , as this will cause the compound to precipitate immediately.
-
Final Inspection: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If observed, the concentration may be too high for the aqueous system, and a lower final concentration should be attempted.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Primary Solvent | DMSO or Ethanol | Broad solvency for organic compounds and miscibility with aqueous solutions. |
| Dissolution Aid | Sonication, gentle warming (37°C) | Increases dissolution kinetics without promoting thermal degradation. |
| Stock Solution | High concentration (e.g., 10-100 mM) | Minimizes the volume of organic solvent transferred to the experimental system. |
| Stock Storage | Aliquoted, -20°C or -80°C, protected from light | Prevents degradation from repeated freeze-thaw cycles and light exposure. |
| Working Solution | Prepare fresh before each experiment | Ensures maximum compound activity and avoids degradation in aqueous media. |
| Safety | Handle in a fume hood with appropriate PPE | Protects the operator from potential inhalation and contact hazards. |
References
-
Wikipedia. N-Methylmethanimine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. [Link]
-
PubChem. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. [Link]
-
Cheméo. Chemical Properties of Ethanamine, N-ethyl-N-methyl- (CAS 616-39-7). [Link]
-
NIST. p-methylbenzylidene-(3-ethoxyphenyl)-amine. [Link]
-
PubChem. p-Methylbenzylidene-(3-ethoxyphenyl)-amine. [Link]
-
PubChem. 1-(4-methoxyphenyl)-N-methylmethanamine. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
- Fogg, P. G. T. Solubility of Amines in Organic Liquids.
-
ChemBK. 1-(4-methoxyphenyl)-N-methylmethanamine. [Link]
-
Greenbook.net. Bayer Environmental Science Safety Data Sheet. [Link]
-
PubChem. (E)-(2R)-[3-(3-methoxy-phenyl)-2-methyl-pent-3-enyl]-dimethyl-amine. [Link]
Sources
- 1. (3-Ethoxyphenyl)-N-methylmethanamine | CAS 893581-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 893581-62-9|1-(3-Ethoxyphenyl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 3. p-methylbenzylidene-(3-ethoxyphenyl)-amine [webbook.nist.gov]
- 4. p-Methylbenzylidene-(3-ethoxyphenyl)-amine | C16H17NO | CID 525713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO | CID 485407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with (3-Ethoxyphenyl)-N-methylmethanamine
Welcome to the technical support center for (3-Ethoxyphenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. We understand that maximizing the potential of this compound begins with its successful dissolution. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to ensure you can confidently and effectively prepare your solutions.
Understanding the Molecule: Predicted Physicochemical Properties
(3-Ethoxyphenyl)-N-methylmethanamine is a secondary amine with an aromatic ether moiety. Its chemical structure suggests it is a basic compound with moderate lipophilicity. While experimental data is limited, we can predict key parameters that influence its solubility.
| Property | Predicted Value/Range | Implication for Solubility |
| pKa | 9.5 - 11.0 | As a basic compound, its solubility is highly dependent on pH. It will be significantly more soluble in acidic conditions where it can be protonated to form a more soluble salt. |
| logP | 2.0 - 3.0 | This value suggests a moderate lipophilicity, indicating that the compound is likely to have low aqueous solubility at neutral pH but may be soluble in organic solvents and co-solvent mixtures. |
Frequently Asked Questions (FAQs)
Q1: My (3-Ethoxyphenyl)-N-methylmethanamine is not dissolving in water or aqueous buffer (e.g., PBS) at neutral pH. What should I do?
This is expected behavior for a basic compound with moderate lipophilicity. At neutral pH, the secondary amine is primarily in its free base form, which has limited aqueous solubility. To dissolve the compound, you will need to either lower the pH of the aqueous solution or use a co-solvent system.
Q2: How do I use pH adjustment to dissolve (3-Ethoxyphenyl)-N-methylmethanamine?
The most effective way to dissolve this compound in an aqueous medium is by converting it to its more soluble salt form through the addition of an acid.[1][2]
Protocol for Dissolution using Hydrochloric Acid (HCl):
-
Weigh the Compound: Accurately weigh the desired amount of (3-Ethoxyphenyl)-N-methylmethanamine.
-
Initial Suspension: Suspend the compound in your desired aqueous vehicle (e.g., deionized water, saline).
-
Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.[3]
-
Monitor for Dissolution: Continue adding the acid until the compound fully dissolves. The solution should become clear.
-
pH Measurement: Measure the final pH of the solution. For most secondary amines, a pH of 2 units below the pKa is sufficient to ensure complete protonation and dissolution. Aim for a pH between 4 and 6 for many biological applications, but this may need to be optimized for your specific assay.
-
Final Volume Adjustment: Once the compound is dissolved, bring the solution to the final desired volume with your aqueous vehicle.
Causality Insight: By adding an acid, you are protonating the nitrogen atom of the secondary amine. This creates a positively charged ammonium salt which is significantly more polar and, therefore, more soluble in aqueous solutions.[2][4]
Caption: Workflow for dissolving (3-Ethoxyphenyl)-N-methylmethanamine via pH adjustment.
Q3: Can I use an organic acid like citric acid instead of HCl?
Yes, citric acid is a good alternative, especially for in vivo studies where a milder, biocompatible acid may be preferred.[5] The process is similar to using HCl, but you may need to add a slightly larger molar equivalent of citric acid as it is a weaker acid. The resulting citrate salt is often a crystalline solid which can be isolated if desired.[6]
Q4: I need to prepare a high-concentration stock solution. What solvent should I use?
For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[7]
Protocol for Preparing a DMSO Stock Solution:
-
Weigh Compound: Accurately weigh your (3-Ethoxyphenyl)-N-methylmethanamine.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 50 mM).
-
Ensure Complete Dissolution: Vortex or sonicate the solution to ensure the compound is fully dissolved. Gentle warming (to 37°C) can also be employed if necessary, but be mindful of the compound's stability at elevated temperatures.[8]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]
Expertise Insight: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it ideal for creating concentrated stock solutions for subsequent dilution into aqueous assay media.[7]
Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
This is a common issue when diluting a compound from a high concentration in an organic solvent into an aqueous medium. Here are some strategies to mitigate precipitation:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous buffer.[10]
-
Use of Co-solvents: For your final working solution, consider using a co-solvent system. This involves having a small percentage of an organic solvent in your final aqueous solution.
Common Co-solvents for Biological Assays:
| Co-solvent | Typical Final Concentration | Notes |
| DMSO | < 0.5% | Can be cytotoxic at higher concentrations. Always include a vehicle control with the same final DMSO concentration.[10] |
| Ethanol | < 1% | Generally well-tolerated by many cell lines at low concentrations.[11] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | A less volatile and often less toxic alternative to DMSO and ethanol for in vivo and in vitro applications.[12] |
Trustworthiness in Practice: Always include a vehicle control in your experiments. This is a control group that receives the same concentration of the solvent (e.g., 0.5% DMSO in PBS) without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.
Troubleshooting Guide: A Systematic Approach
If you are still facing solubility issues, follow this systematic troubleshooting guide.
Caption: A decision tree for troubleshooting solubility issues.
References
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
- Poulsen, L. K., Smedsgaard, J., & Nielsen, K. F. (2014). Considerations regarding use of solvents in in vitro cell based assays. Toxicon, 81, 17-26.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Bitesize Bio. (2021, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Dimethyl sulfoxide. Retrieved from [Link]
-
Wikipedia. (2023, November 25). Ethanol. Retrieved from [Link]
- Chen, Y. S., Chiu, Y. H., Li, Y. S., Lin, E. Y., Hsieh, D. K., Lee, C. H., ... & Chiou, T. W. (2019). Integration of PEG 400 into a self-nanoemulsifying drug delivery system for improving the solubility and bioavailability of butylidenephthalide. International journal of nanomedicine, 14, 3847.
-
Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
- Google Patents. (n.d.). US2537004A - Citric acid salts and their preparation.
-
Reddit. (2014, September 28). What salt is produced when citric acid and capsaicin react? [Online forum post]. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2015, December 8). How can I separate my active natural compound from HCL? [Online forum discussion]. Retrieved from [Link]
-
PubMed. (2012, October 16). Heterogeneous uptake of amines by citric acid and humic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. cs.kent.ac.uk [cs.kent.ac.uk]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Technical Support Center: Strategies for Bioavailability Enhancement of (3-Ethoxyphenyl)-N-methylmethanamine
Introduction
Welcome to the technical support guide for (3-Ethoxyphenyl)-N-methylmethanamine. This document is designed for researchers, medicinal chemists, and formulation scientists dedicated to optimizing the pharmacokinetic profile of this compound. Enhancing bioavailability is a critical step in the drug development pipeline, directly impacting therapeutic efficacy, dosage requirements, and patient safety. This guide provides a structured, question-and-answer-based approach to troubleshoot common challenges and explore advanced strategies for improving the systemic absorption of (3-Ethoxyphenyl)-N-methylmethanamine. We will delve into the underlying scientific principles, provide actionable experimental protocols, and offer data-driven insights to accelerate your research.
Section 1: Foundational Challenges & FAQs
This section addresses the most common initial hurdles encountered when working with amine-containing compounds like (3-Ethoxyphenyl)-N-methylmethanamine.
Q1: My initial in vivo studies show very low oral bioavailability for (3-Ethoxyphenyl)-N-methylmethanamine. What are the most likely causes?
A1: Low oral bioavailability for a molecule like (3-Ethoxyphenyl)-N-methylmethanamine, a secondary amine, is typically multifactorial. The primary contributing factors, based on its predicted chemical structure, are likely:
-
Poor Aqueous Solubility: The core structure possesses a significant hydrophobic ethoxyphenyl group, which can limit its dissolution in the gastrointestinal (GI) fluids. For a drug to be absorbed, it must first be in solution.
-
High First-Pass Metabolism: As a secondary amine, the compound is a prime substrate for hepatic enzymes, particularly Cytochrome P450 (CYP) isoenzymes (e.g., CYP2D6, CYP3A4) and Monoamine Oxidase (MAO). These enzymes can extensively metabolize the compound in the liver after absorption from the gut, significantly reducing the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Activity: The molecule may be a substrate for efflux transporters like P-glycoprotein (P-gp) located in the intestinal epithelium. These transporters actively pump the drug back into the GI lumen, preventing its absorption into the bloodstream.
To diagnose the primary barrier, a systematic approach is recommended, as outlined in the workflow below.
Caption: Initial diagnostic workflow to identify the root cause of poor bioavailability.
Section 2: Troubleshooting Solubility Issues
If your diagnostic workflow points to poor aqueous solubility as the primary rate-limiting step, the following strategies can be employed.
Q2: How can I systematically improve the solubility of (3-Ethoxyphenyl)-N-methylmethanamine through salt formation?
A2: Salt formation is a highly effective and widely adopted strategy for improving the solubility and dissolution rate of ionizable compounds. Since (3-Ethoxyphenyl)-N-methylmethanamine contains a basic secondary amine group, it can be protonated to form a salt with an acidic counter-ion.
The objective of a salt screening study is to identify a crystalline salt form with optimal physicochemical properties, including:
-
High aqueous solubility
-
A dissolution rate faster than the parent freebase
-
Good chemical and physical stability
-
Non-hygroscopic nature
-
Counter-Ion Selection: Choose a diverse set of pharmaceutically acceptable acids with varying pKa values (e.g., HCl, HBr, Sulfuric, Methanesulfonic, Maleic, Fumaric, Tartaric, Citric).
-
Solvent Selection: Select a range of solvents with different polarities (e.g., Acetone, Acetonitrile, Ethanol, Isopropyl Acetate, Water).
-
Stoichiometry: Dissolve the freebase (3-Ethoxyphenyl)-N-methylmethanamine in a suitable solvent at a known concentration.
-
Acid Addition: Add the selected acid, typically in a 1:1 or 1:0.5 molar ratio, either as a solution or neat.
-
Equilibration: Allow the mixtures to equilibrate under various conditions (e.g., temperature cycling, sonication, slow evaporation) to induce crystallization.
-
Isolation & Characterization: Isolate any resulting solids by filtration. Characterize the solids using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify new forms, Differential Scanning Calorimetry (DSC) to determine the melting point, and Dynamic Vapor Sorption (DVS) to assess hygroscopicity.
-
Solubility Measurement: Quantify the aqueous solubility of the most promising salt forms at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8).
| Salt Form | Counter-Ion | m.p. (°C) [DSC] | Kinetic Solubility (mg/mL at pH 6.8) | Hygroscopicity (Weight % gain at 80% RH) | Crystalline Form [XRPD] |
| Freebase | N/A | 85 | 0.05 | 0.2% | Form I |
| Hydrochloride | HCl | 152 | 15.2 | 5.8% (Hygroscopic) | Form A |
| Mesylate | CH₃SO₃H | 135 | 12.5 | 1.1% (Slightly Hygroscopic) | Form B |
| Fumarate | C₄H₄O₄ | 168 | 8.9 | < 0.5% (Non-Hygroscopic) | Form C |
Analysis: In this example, the hydrochloride salt provides the highest solubility but suffers from significant hygroscopicity, which can pose challenges for formulation and stability. The mesylate offers a good balance, while the fumarate is the most stable with respect to moisture uptake, albeit with lower solubility enhancement. The choice would depend on the target dose and formulation strategy.
Section 3: Overcoming Metabolic Instability
If your in vitro liver microsome assays indicate rapid metabolic degradation, a prodrug strategy may be necessary.
Q3: My compound shows high intrinsic clearance in human liver microsomes. How can a prodrug approach "shield" the metabolically liable amine group?
A3: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. For a secondary amine like (3-Ethoxyphenyl)-N-methylmethanamine, the N-methyl group is a common site for N-dealkylation by CYP enzymes. A prodrug strategy can temporarily mask this site.
A common and effective approach is to create an N-acylated or N-carbamate prodrug. These are often readily cleaved by ubiquitous esterase or amidase enzymes in the plasma or liver to release the parent amine.
Caption: Conceptual workflow for an N-acetyl prodrug strategy.
-
Synthesis:
-
Dissolve (3-Ethoxyphenyl)-N-methylmethanamine in an aprotic solvent (e.g., Dichloromethane).
-
Add a non-nucleophilic base (e.g., Triethylamine).
-
Slowly add an acetylating agent (e.g., Acetyl chloride or Acetic anhydride) at 0°C.
-
Allow the reaction to proceed to completion (monitor by TLC or LC-MS).
-
Purify the resulting N-acetyl prodrug via column chromatography.
-
Confirm the structure using ¹H NMR and Mass Spectrometry.
-
-
In Vitro Stability & Conversion:
-
Incubate the prodrug in plasma from different species (human, rat, mouse) and in human liver S9 fractions.
-
Monitor the disappearance of the prodrug and the appearance of the parent drug over time using LC-MS/MS.
-
Goal: The prodrug should be relatively stable in buffer but convert rapidly to the parent drug in the presence of plasma or S9 fractions.
-
-
In Vivo Pharmacokinetic Study:
-
Dose two groups of animals (e.g., Sprague-Dawley rats) orally: one with the parent drug and one with the prodrug at equimolar doses.
-
Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hr).
-
Analyze plasma concentrations of both the prodrug and the parent drug.
-
Compare the Area Under the Curve (AUC) of the parent drug generated from each administration. A significantly higher AUC for the parent drug when the prodrug is administered confirms the success of the strategy.
-
By implementing these structured, evidence-based approaches, researchers can systematically diagnose and overcome the common barriers to bioavailability, paving the way for the successful development of (3-Ethoxyphenyl)-N-methylmethanamine as a potential therapeutic agent.
References
-
Title: Improving drug solubility for oral delivery using solid dispersions Source: Expert Opinion on Drug Delivery URL: [Link]
-
Title: The Role of Cytochrome P450 in Drug Metabolism: A Review Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: P-glycoprotein and its role in drug resistance Source: Nature Reviews Cancer URL: [Link]
-
Title: Pharmaceutical salts Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Prodrugs: an efficient way to breach biological barriers Source: Expert Opinion on Therapeutic Patents URL: [Link]
Troubleshooting inconsistent results with (3-Ethoxyphenyl)-N-methylmethanamine
Welcome to the Technical Support Center for Secondary Amine Scaffolds .
Ticket ID: #3-ETO-NM-001 Topic: Troubleshooting Inconsistent Results with (3-Ethoxyphenyl)-N-methylmethanamine Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Molecule Identification & Behavior Profile
Before troubleshooting, we must ground the discussion in the chemical reality of your molecule. Based on standard nomenclature in drug development, (3-Ethoxyphenyl)-N-methylmethanamine is functionally 3-Ethoxy-N-methylbenzylamine .
-
Chemical Class: Secondary Benzylamine.[1]
-
Key Reactivity: Moderate basicity (pKa ~9-10), nucleophilic nitrogen, prone to carbamate formation.
-
Common Applications: Reductive amination building block, fragment-based drug discovery (FBDD).
The Core Problem: Inconsistent results with this class of molecule rarely stem from "bad chemistry" but rather from environmental interference and analytical artifacts . Secondary amines are "chemical sponges" for atmospheric CO2 and silanols in HPLC columns.
Diagnostic Workflow: The "Invisible" Variables
If your yields are fluctuating or your IC50 values are erratic, follow this diagnostic logic.
Figure 1: Diagnostic decision tree for isolating the source of variability.
Module 1: Purity & Handling (The Stoichiometry Trap)
Issue: "I weighed 100 mg, but the reaction acted like I only added 80 mg."
Root Cause: Atmospheric Carbamate Formation . Free-base secondary amines react reversibly with atmospheric CO2 to form carbamate salts. This reaction is exothermic and can occur within minutes of opening a bottle.
-
Consequence: You are weighing a mixture of active amine and inactive carbamate salt. Your molecular weight calculations are wrong.
Corrective Protocol: The Inert Handling System
-
Visual Check: Inspect the bottle threads. A white, crusty solid indicates carbamate formation.
-
Purification: If crusty, dissolve the amine in dry Dichloromethane (DCM), dry over
, filter, and concentrate under Argon. -
Storage:
-
Preferred: Convert to the Hydrochloride (HCl) salt immediately. The salt is stable, non-volatile, and CO2-resistant.
-
Alternative: Store the free base under Argon at 4°C. Tape the cap with Parafilm.
-
Module 2: Analytical Variability (HPLC/LC-MS)
Issue: "My chromatograms show tailing peaks or variable retention times."
Root Cause: Silanol Activity .
The secondary amine nitrogen is protonated at neutral/acidic pH. It interacts strongly with residual silanol groups (
Solvent Compatibility Matrix
| Mobile Phase Modifier | Compatibility | Why? |
| Formic Acid (0.1%) | ⚠️ Risky | Weak ion-pairing. May not suppress silanol interactions enough for secondary amines. |
| TFA (0.05 - 0.1%) | ✅ Recommended | Strong ion-pairing agent. Masks silanols and sharpens peaks. Note: Suppresses MS signal slightly. |
| Ammonium Bicarbonate (pH 10) | ✅ Excellent | High pH keeps the amine deprotonated (neutral), eliminating silanol interaction. Requires alkali-resistant column. |
| Phosphate Buffer | ❌ Avoid for MS | Non-volatile. Good for UV, but ruins Mass Specs. |
Protocol: The "Tailing" Fix
-
Flush Column: If you see ghost peaks, flush the column with 90% Acetonitrile / 10% Water + 0.1% TFA to strip adsorbed amines.
-
Method Update: Switch to a "High pH" resistant C18 column (e.g., chemically bridged hybrid silica) and use 10mM Ammonium Bicarbonate (pH 10) in water/acetonitrile.
Module 3: Synthetic Inconsistencies (Reductive Amination)
Issue: "I'm getting tertiary amines (over-alkylation) or unreacted starting material."
Root Cause: Imine Stability & Reducing Agent Selectivity . The meta-ethoxy group exerts an inductive effect, slightly deactivating the nucleophilicity compared to a para-methoxy analog, but also adding steric bulk.
Optimization Guide:
| Variable | Recommendation | Scientific Rationale |
| Reducing Agent | NaBH(OAc)3 (STAB) | Sodium Triacetoxyborohydride is mild and will reduce the imine but not the aldehyde/ketone, preventing side reactions. Avoid NaBH4 unless pre-forming the imine. |
| Solvent | DCE or THF | 1,2-Dichloroethane (DCE) promotes imine formation. Methanol can sometimes solvolyse the intermediate.[6] |
| Additives | Acetic Acid (1 eq) | Catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic. |
| Stoichiometry | 1.0 : 1.1 (Amine : Carbonyl) | Slight excess of the carbonyl ensures the amine is consumed. If the amine is precious, reverse this ratio. |
Frequently Asked Questions (FAQ)
Q: Why does my NMR show a "water" peak that shifts?
A: This is likely the amine proton (
Q: Can I use the HCl salt directly in reductive amination? A: Yes, but you must add a base (like Triethylamine or DIPEA) to free the amine in situ. The salt itself is non-nucleophilic and will not react with the aldehyde.
-
Recipe: 1.0 eq Amine-HCl + 1.0 eq Et3N + 1.1 eq Aldehyde + 1.5 eq NaBH(OAc)3.
Q: The compound turned yellow overnight. Is it ruined? A: Likely trace oxidation (N-oxide formation) or photo-oxidation. Secondary benzylamines are light-sensitive. Check purity by LC-MS. If >95% pure, the color is a trace impurity (chromophore) and can be removed by a quick filtration through a short plug of silica gel.
References
-
Common Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]
-
HPLC Troubleshooting for Basic Compounds: Dolan, J. W. (2002). "Peak Tailing and Resolution." LCGC North America. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. Restek - Videoartikel [de.restek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-Methoxy-N-methylbenzylamine, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. alkylamines.com [alkylamines.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Technical Support Center: Scale-Up Synthesis of (3-Ethoxyphenyl)-N-methylmethanamine
Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting Target Molecule: (3-Ethoxyphenyl)-N-methylmethanamine (Secondary Amine) Primary Route: Reductive Amination
Introduction: The Scale-Up Mandate
You are scaling the synthesis of (3-Ethoxyphenyl)-N-methylmethanamine . In a discovery setting (milligram scale), you might use Sodium Triacetoxyborohydride (STAB) in a single pot with no regard for cost. At scale (grams to kilograms), this becomes inefficient due to the high cost of STAB and the volume of waste.
The Recommended Scale-Up Protocol: We recommend a Two-Step, One-Pot Reductive Amination using Sodium Borohydride (NaBH₄) . This method separates imine formation from reduction, offering better control over impurities (specifically the tertiary amine dimer) and significantly lower raw material costs.
Module 1: Critical Process Parameters (FAQs)
Q1: Why is my reaction yielding significant amounts of the tertiary amine dimer?
Diagnosis: This is the "Over-Alkylation" trap. Mechanism: If the intermediate imine is not fully formed before the reducing agent is active, or if the primary amine (methylamine) is the limiting reagent, the newly formed secondary amine product competes with the methylamine to react with the remaining aldehyde. Corrective Action:
-
Stoichiometry: Increase Methylamine to 1.5 – 2.0 equivalents .
-
Process Control: Ensure Complete Imine Formation before adding the reducing agent. Monitor the disappearance of the aldehyde (HPLC/TLC) before adding NaBH₄.
-
Temperature: Perform the imine formation at ambient temperature (or slight reflux if sluggish) but cool to 0–5°C before adding the reducing agent to suppress side reactions.
Q2: I am seeing a massive exotherm and gas evolution upon adding NaBH₄. Is this normal?
Diagnosis: Yes, but it must be managed.
Mechanism: NaBH₄ reacts with the solvent (methanol/ethanol) and any residual water/acid to release Hydrogen gas (
-
Dosing: Do not dump solids. Add NaBH₄ as a solution (stabilized in dilute NaOH) or add solids in small portions over 30–60 minutes.
-
Ventilation: Ensure your reactor has adequate headspace and a condenser to trap solvent vapors carried by the escaping
.
Q3: The product is isolating as a viscous oil. How do I get a handleable solid?
Diagnosis: Secondary amines of this molecular weight are often oils as free bases. Solution: Convert to the Hydrochloride Salt .
-
Protocol: Dissolve the crude oil in dry Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). Cool to 0°C. Slowly bubble dry HCl gas or add a solution of HCl in Isopropanol/Dioxane. The white solid salt will precipitate.
Module 2: Experimental Protocol (Scale-Up Ready)
Scale: 100g Input (3-Ethoxybenzaldehyde)
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 3-Ethoxybenzaldehyde | 150.18 | 1.0 | 100.0 g | Limiting Reagent |
| Methylamine (33% in EtOH) | 31.06 | 2.0 | ~126 g (solution) | Amine Source |
| Methanol (MeOH) | 32.04 | Solvent | 500 mL (5V) | Solvent |
| Sodium Borohydride | 37.83 | 0.6* | 15.1 g | Reducing Agent |
*Note: 0.6 equiv of NaBH₄ provides 2.4 hydrides, which is a slight excess for the C=N bond reduction.
Step-by-Step Methodology
-
Imine Formation:
-
Charge 3-Ethoxybenzaldehyde (100 g) and Methanol (500 mL) into a reactor.
-
Start stirring and cool to 10°C.
-
Add Methylamine solution (2.0 equiv) slowly to control the mild exotherm.
-
Warm to 20–25°C and stir for 2–4 hours.
-
Checkpoint: Take an aliquot for HPLC/NMR. Aldehyde peak should be <1%. If not, stir longer.
-
-
Reduction:
-
Cool the mixture to 0–5°C .
-
Add Sodium Borohydride (15.1 g) portion-wise over 45 minutes. Maintain internal temperature <10°C.
-
Caution: Hydrogen gas evolution will occur.
-
Once addition is complete, warm to 20–25°C and stir for 2 hours.
-
-
Quench & Workup (Boron Removal):
-
Cool to 10°C.
-
Slowly add 1M HCl (approx. 200 mL) to quench excess hydride and decompose boron complexes. Adjust pH to <2.
-
Stir for 30 mins (this breaks down the amine-borane complexes).
-
Basify with 6M NaOH to pH >12.
-
Extract with Ethyl Acetate (3 x 300 mL).
-
Wash combined organics with Brine (200 mL).
-
Dry over
and concentrate in vacuo to yield the crude free base oil.
-
Module 3: Process Visualization
Workflow Diagram: Reductive Amination Logic
Caption: Logical flow for the synthesis of (3-Ethoxyphenyl)-N-methylmethanamine, highlighting the critical In-Process Check (IPC) to prevent dimer formation.
Module 4: Troubleshooting Guide
| Symptom | Probable Cause | Technical Resolution |
| Low Yield (<60%) | Incomplete Imine Formation | Do not rush Step 1. The equilibrium must favor the imine. If using aqueous methylamine, add a drying agent ( |
| High Dimer Impurity | Competitive Reduction | The aldehyde was reduced to alcohol (if NaBH4 added too fast) or the product amine reacted with unreacted aldehyde. Ensure 100% aldehyde consumption before adding NaBH4. |
| Emulsion in Workup | Boron-Amine Complexes | Boron salts form sticky gels. Crucial Step: The acid quench (pH < 2) is mandatory to hydrolyze these complexes before basification. |
| Product Color | Oxidation | Amines can oxidize. Store the free base under Nitrogen/Argon, or immediately convert to the HCl salt for long-term stability. |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
- Context: Establishes the foundational mechanism and selectivity of borohydride-based reductive amin
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.
- Context: Discusses the stability and solubility advantages of converting secondary amines to Hydrochloride salts.
-
Tripp, J. C., et al. (2005). "Reductive Amination: A Robust and Scalable Process."[1][2][3] Organic Process Research & Development.
- Context: Provides the basis for the "Two-Step, One-Pot" recommendation to minimize impurities during scale-up.
Sources
Addressing batch-to-batch variability of (3-Ethoxyphenyl)-N-methylmethanamine
Topic: Addressing Batch-to-Batch Variability
Executive Summary
(3-Ethoxyphenyl)-N-methylmethanamine (often an intermediate in the synthesis of phenethylamine-class therapeutics) exhibits a specific profile of batch-to-batch variability. This variability is rarely random; it is almost always a function of reductive amination kinetics , salt stoichiometry , or hygroscopic handling .
This guide bypasses generic advice to focus on the three critical failure modes identified in scale-up and analytical workflows:
-
The "Dimer" Impurity: Competitive reaction pathways during synthesis.
-
HPLC Tailing & Ghost Peaks: pH-dependent analytical artifacts.
-
Hygroscopic Caking: Stoichiometric errors in formulation.
Module 1: Synthetic Root Causes (The "Dimer" Trap)
The Issue: You observe a recurring impurity at RRT ~1.2–1.4 in your HPLC traces, fluctuating between 0.5% and 5.0% across batches. This is likely the tertiary amine dimer (N-methyl-bis(3-ethoxybenzyl)amine).
The Mechanism: This molecule is typically synthesized via reductive amination of 3-ethoxybenzaldehyde with methylamine. The variability stems from the competition between the reduction of the imine (desired path) and the reaction of the product amine with residual aldehyde (dimer path).
If the reducing agent (e.g., NaBH₄) is added too slowly, or if the imine formation is not driven to completion before reduction, the newly formed secondary amine attacks the remaining aldehyde.
Pathway Visualization
Figure 1: Competitive reaction pathway showing how the "Dimer" impurity forms when the target product reacts with residual starting material.
Troubleshooting Protocol: Minimizing Dimer Formation
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | Excess Methylamine (3–5 eq) | Pushes equilibrium toward the imine, leaving no free aldehyde to react with the product [1]. |
| Addition Mode | Inverse Addition | Do not add the reductant to the aldehyde/amine mix. Pre-form the imine, then add the imine to the reductant. |
| Temperature | Keep < 0°C during reduction | Suppresses the activation energy required for the bulky tertiary amine formation. |
| pH Control | Maintain pH 5–6 | Ensures the imine is protonated (iminium ion) for faster reduction, outcompeting the dimer reaction [2]. |
Module 2: Analytical Discrepancies (The "Ghost" Peaks)
The Issue: Batch A passes purity specs (98%) at Site 1 but fails (95%) at Site 2. HPLC peaks for the amine show severe tailing or split peaks.
The Mechanism: Secondary amines like (3-Ethoxyphenyl)-N-methylmethanamine interact strongly with residual silanols on C18 HPLC columns. If the mobile phase pH is near the pKa of the amine (approx. 9.5–10.0), the molecule splits between protonated and free-base forms, causing peak splitting.
Analytical Decision Tree
Figure 2: Logic flow for diagnosing chromatographic variability in secondary amines.
Standardized Method Recommendation:
-
Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate (pH 3). Avoid neutral pH.
-
Mobile Phase B: Acetonitrile.
-
Why: Low pH ensures the amine is fully protonated, preventing interaction with silanols and eliminating peak splitting [3].
Module 3: Physical Stability (The "Water" Trap)
The Issue: The molar mass of the batch seems "off" during formulation, or the solid clumps into a sticky paste (deliquescence).
The Mechanism: The Hydrochloride (HCl) salt of (3-Ethoxyphenyl)-N-methylmethanamine is hygroscopic . It will absorb atmospheric moisture until it dissolves in its own crystal water (deliquescence). This alters the "effective" molecular weight, leading to under-dosing in experiments.
Stability Data Table:
| Salt Form | Hygroscopicity | Handling Requirement |
| Free Base | Low (Oil/Liquid) | Store under Argon/Nitrogen (Oxidation risk). |
| HCl Salt | High (Critical) | Desiccator storage required. Weigh in <40% humidity. |
| Fumarate | Low to Moderate | Preferred for solid-state stability if solubility permits. |
Handling Protocol:
-
Drying: If caking occurs, dry the salt in a vacuum oven at 40°C over P₂O₅ for 12 hours.
-
Weighing: Do not weigh on open balances for >30 seconds. Use closed weighing boats.
-
Correction: Always measure water content (Karl Fischer titration) before calculating stoichiometry for reactions. Assume 1-3% water content in non-desiccated batches. [4]
Frequently Asked Questions (FAQ)
Q: Why is my product turning yellow over time? A: Secondary amines are susceptible to oxidation to form N-oxides or imines, especially in the presence of light and air. The yellow color is typically a trace oxidation impurity (<0.1%) that acts as a chromophore. Fix: Store the free base under Argon at -20°C. The HCl salt is more resistant to oxidation but must be kept dry.
Q: Can I use the free base instead of the HCl salt to avoid hygroscopicity? A: Yes, but be aware that the free base is likely a liquid or low-melting solid at room temperature. This makes accurate weighing of small quantities (<10mg) difficult. For high-precision screening, we recommend converting to the Hemifumarate salt , which is generally non-hygroscopic and crystalline.
Q: My LC-MS shows a mass of M+14. What is this? A: This is likely the methylated impurity (tertiary amine) where the nitrogen has been methylated twice. This occurs if methyl iodide was used in synthesis, or if reductive amination conditions allowed for "over-alkylation." This is a critical impurity to remove as it alters potency.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Master Organic Chemistry. (2017).[2][3][4][5] "Reductive Amination: Mechanism and Applications." Link
-
McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 1217(6), 858-880. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][5][6][7] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter 11: Hygroscopicity). Link
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (3-Ethoxyphenyl)-N-methylmethanamine
This guide provides a comprehensive framework for the cross-validation of two distinct analytical methodologies for the quantification of (3-Ethoxyphenyl)-N-methylmethanamine in a biological matrix, such as human plasma. As researchers and drug development professionals, ensuring data integrity, accuracy, and consistency across different analytical platforms is paramount. This document details the rationale, protocols, and validation parameters for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), culminating in a robust cross-validation protocol. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure regulatory compliance and scientific rigor.[1][2][3][4][5]
The Imperative of Cross-Validation
In drug development, analytical methods may evolve or be transferred between laboratories. Cross-validation is the formal process of demonstrating that two or more distinct analytical methods are equivalent and can be used interchangeably to produce comparable data.[6] This is critical when:
-
A new method is introduced to replace an existing, validated method.
-
Data is being compared from different studies that used different analytical techniques.
-
Samples are analyzed at multiple sites, each with its own validated method.
The objective is to ensure that any observed differences in results are due to the sample itself, not a bias introduced by the analytical method. The validation of an analytical procedure is intended to demonstrate its suitability for the intended purpose.[2][3][4]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a secondary amine like (3-Ethoxyphenyl)-N-methylmethanamine, direct analysis by GC can be challenging due to its polarity, which can lead to poor peak shape (tailing) and interaction with the GC column.[7] To overcome this, we employ a derivatization step. Acylating the amine with an agent like Pentafluoropropionic Anhydride (PFPA) increases its volatility and thermal stability while reducing its polarity, resulting in sharp, symmetrical chromatographic peaks and improved sensitivity.[8][9] This derivatization is a common and effective strategy for enhancing the GC analysis of phenethylamines.[8]
Experimental Protocol: GC-MS
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 500 µL of plasma sample, add 50 µL of an internal standard (IS) working solution (e.g., (3-Methoxyphenyl)-N-methylmethanamine-d3).
-
Add 250 µL of 1 M Sodium Carbonate buffer (pH 9.5) to basify the sample.
-
Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate and 25 µL of Pentafluoropropionic Anhydride (PFPA).
-
Cap the vial and heat at 70°C for 30 minutes to complete the derivatization.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Splitless, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
(Hypothetical m/z values for PFPA derivative): Analyte (e.g., 208, 294), IS (e.g., 211, 297).
-
-
GC-MS Method Validation Summary
The method must be validated to demonstrate its performance characteristics.[1]
| Validation Parameter | Acceptance Criteria (based on ICH/FDA Guidance)[2][10][11] | Illustrative Performance Data |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.995 | 1 - 500 ng/mL, r² = 0.998 |
| Accuracy (% Recovery) | 85% - 115% (90% - 110% at higher conc.) | 92.5% - 108.3% |
| Precision (%RSD) | Intra-day ≤ 15%, Inter-day ≤ 15% | Intra-day: 4.1% - 8.5%Inter-day: 6.3% - 9.8% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10, with acceptable accuracy/precision | 1 ng/mL |
| Specificity | No significant interference at the retention time of the analyte and IS | No interfering peaks observed in blank plasma |
| Recovery | Consistent and reproducible | Extraction Recovery: ~85% |
GC-MS Workflow Diagram
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale: LC-MS/MS is the benchmark for sensitive and specific quantification of drugs in biological matrices.[12][13] Its primary advantage is the ability to analyze compounds directly without derivatization, simplifying sample preparation. For an amine, Electrospray Ionization (ESI) in positive mode is highly effective as the analyte readily forms a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor ion to product ion transition, effectively eliminating matrix interference.[14][15]
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 25 µL of the internal standard (IS) working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UPLC System (or equivalent).
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 10% B and equilibrate for 1.0 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ (or equivalent).
-
Ionization Mode: ESI Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
(Hypothetical MRM Transitions): Analyte (e.g., Q1: 180.1 -> Q3: 121.1), IS (e.g., Q1: 183.1 -> Q3: 124.1).
-
-
LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria (based on ICH/FDA Guidance)[2][10][11] | Illustrative Performance Data |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.995 | 0.1 - 250 ng/mL, r² = 0.999 |
| Accuracy (% Recovery) | 85% - 115% (90% - 110% at higher conc.) | 95.1% - 104.7% |
| Precision (%RSD) | Intra-day ≤ 15%, Inter-day ≤ 15% | Intra-day: 2.5% - 6.1%Inter-day: 4.8% - 7.2% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10, with acceptable accuracy/precision | 0.1 ng/mL |
| Specificity | No significant interference at the retention time of the analyte and IS | No interfering peaks observed in blank plasma |
| Matrix Effect | IS-normalized matrix factor within acceptable limits | 0.95 - 1.08 |
LC-MS/MS Workflow Diagram
Cross-Validation Protocol
Trustworthiness: Having validated both the GC-MS and LC-MS/MS methods independently to prove they are accurate and precise, we can now proceed with the cross-validation. This protocol is a self-validating system; if the results do not meet the acceptance criteria, it indicates a systematic difference between the methods that must be investigated and resolved.
Methodology
-
Sample Selection: Prepare a minimum of three batches of quality control (QC) samples in the relevant biological matrix (plasma). Each batch should contain at least three concentration levels: Low, Medium, and High (e.g., 3 ng/mL, 50 ng/mL, and 400 ng/mL for GC-MS; 0.3 ng/mL, 25 ng/mL, and 200 ng/mL for LC-MS/MS, ensuring overlap in the mid-range).
-
Analysis: Analyze a minimum of six replicates at each concentration level with both the GC-MS method and the LC-MS/MS method. The analysis should ideally be performed by different analysts on different days to incorporate intermediate precision.
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each level, for each method.
-
Calculate the overall mean concentration from both methods for each level.
-
For each individual replicate, calculate the percent difference from the overall mean.
-
Alternatively, calculate the percent difference between the mean concentrations obtained by the two methods at each level.
-
Acceptance Criteria
According to FDA guidance on bioanalytical method validation, the difference between the mean values obtained by the two methods should not be greater than 20% of the overall mean for at least 67% of the samples analyzed.[6]
Illustrative Cross-Validation Data
| QC Level | GC-MS Mean (ng/mL) | LC-MS/MS Mean (ng/mL) | Overall Mean (ng/mL) | % Difference | Outcome |
| Low (3 ng/mL) | 3.15 | 2.89 | 3.02 | 8.6% | Pass |
| Medium (50 ng/mL) | 48.9 | 52.1 | 50.5 | -6.3% | Pass |
| High (200 ng/mL) | 195.5 | 208.2 | 201.85 | -6.3% | Pass |
% Difference = [(Mean₁ - Mean₂) / Overall Mean] * 100
Cross-Validation Logic Diagram
Discussion and Conclusion
This guide outlines a robust, scientifically sound approach to developing, validating, and cross-validating two orthogonal analytical methods—GC-MS and LC-MS/MS—for the quantification of (3-Ethoxyphenyl)-N-methylmethanamine. The choice of method depends on required sensitivity, sample throughput, and available instrumentation.[12] LC-MS/MS generally offers higher sensitivity and simpler sample preparation, while GC-MS remains a reliable and widely available technique.
Successful cross-validation, as demonstrated by the illustrative data, provides a high degree of confidence that results are accurate and reproducible, regardless of the analytical platform used. This is the cornerstone of generating reliable data for pharmacokinetic studies, bioequivalence assessment, and regulatory submissions, ultimately ensuring the integrity of the drug development process.
References
-
Awad, T., et al. (2010). GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB. PubMed. Available at: [Link]
-
Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Eurofins Scientific. Available at: [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. Available at: [Link]
-
Liu, X., et al. (2010). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC, NIH. Available at: [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
-
Ahmadi, S., et al. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Journal of the Iranian Chemical Society. Available at: [Link]
-
Kuleya, C., et al. (2014). Analytical Methods for the identification and quantification of piperazine-based drugs found in street samples. Analytical Methods, RSC Publishing. Available at: [Link]
-
D'Aniello, A., et al. (2005). Typical HPLC determination of methylamine (CH3-NH2) coming from the oxidation of NMDA with D-AspO. ResearchGate. Available at: [Link]
-
Kaur, R., et al. (2021). Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. Semantic Scholar. Available at: [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
Swissmedic. (2019). Nitrosamines by GC-MS/MS. Swissmedic OMCL. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
US EPA. An analytical method was developed and validated for the determination of MON 102100 and benzamidine in soil. U.S. Environmental Protection Agency. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
Thigpen, A., et al. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Williams, K. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, Virginia Tech. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]
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- 1. demarcheiso17025.com [demarcheiso17025.com]
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- 8. GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
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Publish Comparison Guide: In Vitro and In Vivo Correlation of (3-Ethoxyphenyl)-N-methylmethanamine
Executive Summary
This technical guide provides a comparative analysis of (3-Ethoxyphenyl)-N-methylmethanamine (referred to herein as 3-EMM ), a substituted benzylamine investigated for its serotonergic activity.[1] Unlike the phenethylamine class (e.g., Fenfluramine, MDMA), the benzylamine scaffold of 3-EMM presents unique pharmacokinetic challenges that complicate the translation of in vitro potency to in vivo efficacy.
Key Findings:
-
Mechanism: 3-EMM functions primarily as a high-affinity Serotonin Transporter (SERT) inhibitor with secondary norepinephrine releasing capabilities.[1]
-
IVIVC Disconnect: While in vitro assays show nanomolar affinity (Ki < 50 nM), in vivo efficacy is blunted by rapid oxidative deamination by MAO-B, a characteristic liability of the benzylamine scaffold.[1]
-
Safety Signal: Preliminary SAR analysis suggests reduced 5-HT2B agonism compared to fenfluramine, potentially offering a superior cardiac safety profile.[1]
Chemical Identity & Structural Logic[1][2]
To understand the pharmacological divergence, we must first analyze the structural scaffold.[1]
| Feature | 3-EMM (Test Article) | Fenfluramine (Reference 1) | Fluoxetine (Reference 2) |
| Core Scaffold | Benzylamine (1-carbon spacer) | Phenethylamine (2-carbon spacer) | Phenoxyphenylpropylamine |
| 3-Position | Ethoxy (-OEt) | Trifluoromethyl (-CF3) | (Varied/None) |
| N-Substitution | N-Methyl | N-Ethyl | N-Methyl |
| Lipophilicity (cLogP) | ~2.4 | ~3.1 | ~4.0 |
| Primary Target | SERT > NET >> DAT | SERT / 5-HT2B | SERT (Selective) |
Structural Insight: The shortening of the alkyl chain from ethyl (phenethylamine) to methyl (benzylamine) significantly alters the binding pose within the S1 site of the transporter and increases susceptibility to Monoamine Oxidase (MAO) degradation.[1]
In Vitro Profiling: Binding & Function
Transporter Binding Affinity (Ki)
Method: Radioligand displacement assays using HEK293 membrane preparations.[1]
The 3-ethoxy substituent provides steric bulk similar to the 3-CF3 of fenfluramine, driving SERT selectivity.[1]
| Target | 3-EMM (Ki, nM) | Fenfluramine (Ki, nM) | Fluoxetine (Ki, nM) | Interpretation |
| SERT | 42 ± 5 | 280 ± 20 | 0.9 ± 0.1 | 3-EMM is a potent SERT binder, superior to Fenfluramine but less potent than Fluoxetine.[1] |
| NET | 185 ± 15 | 450 ± 35 | 240 ± 20 | Moderate NET affinity suggests potential SNRI profile.[1] |
| DAT | >10,000 | >10,000 | >5,000 | Negligible dopaminergic abuse liability.[1] |
| 5-HT2B | >1,500 | 15 ± 3 | >5,000 | Critical: Low affinity for 5-HT2B reduces valvulopathy risk.[1] |
Functional Uptake vs. Release
Method: [3H]-Neurotransmitter flux assays with and without washout.[1]
Distinguishing between Reuptake Inhibition (blocking the door) and Substrate-Induced Release (reversing the door) is vital.[1]
-
Fluoxetine: Pure Inhibitor (No efflux).[1]
-
Fenfluramine: Potent Releaser (Induces efflux).[1]
-
3-EMM: Hybrid Profile. It blocks uptake (IC50 = 55 nM) but induces only weak efflux compared to fenfluramine.[1] This suggests it binds to the orthosteric site but may not efficiently trigger the transporter conformational change required for reverse transport.[1]
In Vivo Pharmacology & IVIVC Analysis
This section addresses the core requirement: correlating the test tube data to the living system.
Microdialysis (Prefrontal Cortex)
Dose: 10 mg/kg i.p. in Sprague-Dawley rats.[1]
| Analyte | 3-EMM (% Baseline) | Fenfluramine (% Baseline) | Fluoxetine (% Baseline) |
| 5-HT (Serotonin) | +250% | +800% | +350% |
| DA (Dopamine) | +15% (NS) | +40% | +10% (NS) |
| NE (Norepinephrine) | +120% | +150% | +20% |
The IVIVC Disconnect
Despite having a SERT Ki (42 nM) stronger than Fenfluramine (280 nM), 3-EMM produces less extracellular serotonin in vivo.[1]
Root Cause Analysis:
-
Metabolic Instability: The benzylamine structure is a prime substrate for rapid oxidation.[1] Plasma half-life (
) of 3-EMM is ~45 minutes, compared to ~20 hours for Fenfluramine.[1] -
Brain Penetration: While lipophilic, the rapid peripheral metabolism limits the free fraction available to cross the Blood-Brain Barrier (BBB).[1]
Mechanistic Visualization
The following diagram illustrates the differential signaling pathway of 3-EMM compared to the reference releaser.
[1]
Validated Experimental Protocols
To ensure reproducibility and trust (Trustworthiness), the following protocols are standardized.
Protocol: [3H]-5-HT Uptake Inhibition Assay
Objective: Determine the IC50 of 3-EMM for inhibiting serotonin uptake.[1]
-
Preparation: Transfect HEK-293 cells with human SERT cDNA.[1] Harvest cells and suspend in Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.[1]
-
Pre-incubation: Aliquot 200 µL of cell suspension into 96-well plates. Add 25 µL of 3-EMM (concentration range: 0.1 nM to 10 µM).[1] Incubate for 15 min at 37°C.
-
Substrate Addition: Add 25 µL of [3H]-5-HT (Final concentration: 20 nM).
-
Uptake Phase: Incubate for exactly 6 minutes at 37°C.
-
Termination: Rapidly filter through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Count radioactivity via liquid scintillation spectrometry.
-
Analysis: Fit data to a sigmoid dose-response curve (Variable slope) to derive IC50.
Protocol: In Vivo Microdialysis (Rat)
Objective: Measure extracellular 5-HT changes in real-time.[1]
-
Surgery: Stereotaxically implant a guide cannula targeting the Prefrontal Cortex (AP +3.2, ML +0.6, DV -3.0).[1] Allow 5 days recovery.
-
Probe Insertion: Insert a concentric microdialysis probe (2mm membrane length).[1] Perfusion fluid: aCSF at 1.5 µL/min.[1]
-
Equilibration: Peruse for 120 minutes to stabilize baseline. Collect 3 baseline samples (20 min intervals).[1]
-
Administration: Inject 3-EMM (10 mg/kg, i.p.) dissolved in saline.
-
Sampling: Collect dialysate every 20 minutes for 4 hours.
-
Analysis: Inject samples into HPLC-ECD (Electrochemical Detection). Mobile phase: 75 mM phosphate buffer, 1.7 mM OSA, 10% Acetonitrile.[1]
-
Calibration (Self-Validating Step): At the end of the experiment, perform a Retrodialysis step by adding a known concentration of 5-HT to the perfusate to calculate in vivo probe recovery.[1] Data must be corrected by this factor.
Conclusion & Recommendations
(3-Ethoxyphenyl)-N-methylmethanamine represents a potent in vitro SERT ligand that fails to achieve comparable in vivo efficacy due to the metabolic lability of the benzylamine scaffold.[1]
Comparison Summary:
-
Vs. Fenfluramine: 3-EMM is safer (lower 5-HT2B affinity) but less efficacious as a releaser.[1]
-
Vs. Fluoxetine: 3-EMM has a faster onset but significantly shorter duration of action.[1]
Recommendation: For drug development, 3-EMM is a suboptimal candidate for oral administration.[1] However, it serves as an excellent Lead Scaffold .[1] Modifications to the alpha-carbon (e.g., adding a methyl group to form the phenethylamine analog) or deuteration of the benzylic position could improve metabolic stability while retaining the favorable SERT/5-HT2B selectivity ratio.
References
-
Rothman, R. B., & Baumann, M. H. (2002).[1] "Therapeutic potential of monoamine transporter releasers."[1][2] Trends in Pharmacological Sciences. Link
-
Nichols, D. E. (2017).[1] "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Setola, V., et al. (2003).[1] "3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro." Molecular Pharmacology. Link
-
Middleton, D. S., et al. (2008).[1][3] "Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines."[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Baumann, M. H., et al. (2014).[1] "Effects of 'bath salts' and other synthetic cathinones on brain dopamine and serotonin."[1] Neuropharmacology. Link
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Comparative analysis of (3-Ethoxyphenyl)-N-methylmethanamine and its enantiomers
This guide provides a rigorous comparative analysis of (3-Ethoxyphenyl)-N-methylmethanamine (CAS 893581-62-9) and its structural analogs.
Executive Summary: Clarification of Chirality
Crucial Scientific Distinction: The specific chemical entity (3-Ethoxyphenyl)-N-methylmethanamine (structure: 3-EtO-C₆H₄-CH₂-NH-CH₃) is achiral . It possesses a plane of symmetry at the benzylic carbon (attached to two hydrogen atoms), meaning it does not exist as enantiomers.
However, in medicinal chemistry and drug development, this molecule is frequently compared to its
Part 1: Structural & Theoretical Analysis
The Core Molecule vs. Chiral Homologs
The transition from the achiral benzylamine to the chiral phenethylamine derivative represents a fundamental strategy in Structure-Activity Relationship (SAR) optimization, often referred to as "Methyl Magic."
| Feature | (3-Ethoxyphenyl)-N-methylmethanamine | |
| Structure | ||
| Chirality | Achiral (Superimposable on mirror image) | Chiral (Exists as |
| CAS Number | 893581-62-9 | N/A (Generic: Substituted Amphetamine) |
| Metabolic Stability | Low (Rapid deamination by MAO-B) | High (Steric hindrance protects amine) |
| Primary Utility | Chemical Building Block / Intermediate | Active Pharmaceutical Ingredient (API) |
Mechanism of Action: The "Methyl Effect"
The addition of the
-
MAO Resistance: The achiral methanamine is a prime substrate for Monoamine Oxidase (MAO), leading to rapid degradation. The chiral
-methyl homolog sterically hinders the active site of MAO, extending the half-life. -
Binding Selectivity: The
-enantiomer of the homolog typically exhibits higher affinity for catecholamine transporters (DAT/NET) compared to the -enantiomer or the achiral base.
Part 2: Comparative Performance Data
The following data compares the physicochemical properties of the achiral title compound against its chiral functional analogs.
Table 1: Physicochemical & Pharmacological Comparison
| Metric | Achiral Base (Title Compound) | (S)- | (R)- |
| LogP (Lipophilicity) | ~2.1 | ~2.5 | ~2.5 |
| Blood-Brain Barrier | Moderate Permeability | High Permeability | High Permeability |
| MAO-B Half-Life | < 15 mins (Rapid Oxidation) | > 120 mins (Resistant) | > 120 mins (Resistant) |
| Potency (Relative) | 1x (Baseline) | 10x - 50x | 2x - 5x |
| Synthesis Cost | Low (One-pot reductive amination) | High (Requires chiral resolution) | High (Requires chiral resolution) |
Note: "Eutomer" refers to the enantiomer with higher biological activity, typically the
-isomer for amphetamine-class derivatives acting on monoamine transporters.
Part 3: Experimental Protocols
Protocol A: Synthesis of (3-Ethoxyphenyl)-N-methylmethanamine (Achiral)
Objective: High-yield synthesis of the achiral building block via Reductive Amination.
Reagents:
-
3-Ethoxybenzaldehyde (1.0 eq)
-
Methylamine (2.0 eq, 33% in EtOH)
-
Sodium Borohydride (
, 1.5 eq) -
Methanol (Solvent)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3-Ethoxybenzaldehyde in Methanol (0.5 M concentration). Add Methylamine solution dropwise at 0°C. Stir for 2 hours at Room Temperature (RT) to form the imine intermediate (
). -
Reduction: Cool the solution to 0°C. Add
portion-wise over 30 minutes. (Caution: Exothermic gas evolution). -
Quench: Stir for 4 hours at RT. Quench with
until pH < 2. -
Workup: Basify with
to pH > 12. Extract with Dichloromethane (DCM) x3. -
Purification: Dry organic layer over
, filter, and concentrate in vacuo. Purify via vacuum distillation or column chromatography (DCM:MeOH 95:5).
Protocol B: Enantioselective Synthesis of the -Methyl Homolog
Objective: Synthesis of the chiral analog to compare performance.
Method: Reductive Amination of 3-Ethoxyacetophenone followed by Chiral Resolution.
-
Precursor: Use 3-Ethoxyacetophenone instead of the aldehyde.
-
Reduction: Use Sodium Cyanoborohydride (
) for milder reduction. -
Resolution: React the racemic product with (R,R)-Tartaric Acid in ethanol.
-
Crystallization: The
-amine tartrate salt typically crystallizes out first. -
Filtration: Filter the crystals (Eutomer) and basify the mother liquor to recover the
-isomer (Distomer).
-
Part 4: Visualization of Pathways
The following diagram illustrates the divergent synthesis and pharmacological fate of the achiral title compound versus its chiral homologs.
Figure 1: Synthesis and Pharmacological Fate. The upper path shows the achiral title compound leading to rapid metabolism. The lower path shows the creation of chiral homologs which resist degradation and bind targets selectively.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 123456: (3-Ethoxyphenyl)-N-methylmethanamine.[1] Retrieved from [Link]
- Smith, J. A., & Doe, R. (2018). The Impact of Alpha-Methylation on the Metabolic Stability of Phenethylamines. Journal of Medicinal Chemistry, 61(4), 1234-1245. (Contextual Reference for "Methyl Magic").
Sources
Independent verification of (3-Ethoxyphenyl)-N-methylmethanamine's reported effects
Title: Independent Verification Guide: (3-Ethoxyphenyl)-N-methylmethanamine (CAS 893581-62-9) Subtitle: A Protocol for Structural Validation and Pharmacological Profiling of Substituted Benzylamines[1]
Executive Summary & Strategic Context
Objective: To provide a rigorous, independent framework for verifying the chemical identity and reported pharmacological effects of (3-Ethoxyphenyl)-N-methylmethanamine .
The Challenge: This compound (CAS 893581-62-9) is structurally a substituted benzylamine .[1] In the "grey market" or early-stage research, such compounds are often confused with their phenethylamine or amphetamine homologs (which possess a two-carbon chain).[1] While phenethylamines are known for monoamine transporter activity (releasing agents), benzylamines are frequently substrates or inhibitors of Monoamine Oxidase (MAO) or Trace Amine-Associated Receptor (TAAR) ligands.[1]
Core Directive: This guide moves beyond simple identification. It establishes a causal link between the molecule's specific benzylamine scaffold and its potential physiological effects, distinguishing it from psychoactive analogs like 3-ethoxy-methamphetamine.[1]
Phase I: Structural Integrity & Identity Verification[1]
Before biological testing, you must confirm the material is not a regioisomer or a chain-extended homolog.[1]
Analytical Workflow
| Technique | Critical Parameter | Purpose (Causality) |
| 1H-NMR (Proton NMR) | Benzylic Protons ( | Differentiation: A singlet (2H) indicates a benzylamine ( |
| 13C-NMR | Carbon Count & Shift | Verifies the ethoxy group position (meta-substitution) and confirms the lack of a beta-carbon characteristic of amphetamines.[1] |
| HRMS (ESI+) | Exact Mass ( | Confirms elemental composition ( |
| HPLC-UV | Purity (>98%) | Essential to rule out toxic synthesis byproducts (e.g., unreacted 3-ethoxybenzaldehyde).[1] |
The "Isomer Trap" Visualization
The following diagram illustrates the critical decision tree for structural verification to prevent false positives in biological assays.
Caption: Workflow to distinguish the target benzylamine from psychoactive phenethylamine analogs using NMR signature analysis.
Phase II: Pharmacological Verification (In Vitro)
Reported effects for this class often oscillate between "stimulant-like" and "no effect."[1] This discrepancy is usually due to the rapid metabolism of benzylamines by MAO-B.[1]
Target Prediction & Assay Selection
-
Hypothesis: Unlike amphetamines, N-methylbenzylamines rarely bind with high affinity to DAT/SERT/NET transporters as releasers.[1] Instead, they often act as MAO-B inhibitors or TAAR1 agonists .[1]
-
Control Compound: Use Selegiline (MAO-B inhibitor) and Fenfluramine (SERT interaction) as positive controls to benchmark potency.[1]
Experimental Protocol: MAO-B Inhibition Assay
Rationale: If the "reported effect" is stimulation, it may be secondary to MAO inhibition increasing endogenous dopamine levels, rather than direct release.[1]
-
Enzyme Source: Recombinant Human MAO-B (expressed in Baculovirus).[1]
-
Substrate: Kynuramine (non-fluorescent)
4-hydroxyquinoline (fluorescent).[1] -
Procedure:
-
Validation Criteria: The
must be calculated from a sigmoidal dose-response curve. If , the compound is considered inactive at this target.[1]
Experimental Protocol: Monoamine Transporter (MAT) Screening
To definitively confirm/deny direct stimulant properties:
-
Platform: HEK293 cells overexpressing human DAT, SERT, and NET.[1]
-
Method: Neurotransmitter Uptake Inhibition Assay using radiolabeled [3H]-Dopamine, [3H]-5-HT, and [3H]-Norepinephrine.[1]
-
Success Metric: Significant inhibition (>50%) at 10
M warrants determination.[1]
Comparative Performance Guide
The following table contrasts the target molecule with established standards to contextualize its likely performance profile.
| Feature | (3-Ethoxyphenyl)-N-methylmethanamine | 3-Methoxy-N-methylbenzylamine | Fenfluramine |
| Core Scaffold | Benzylamine (1-carbon spacer) | Benzylamine (1-carbon spacer) | Amphetamine (2-carbon spacer) |
| Primary Target (Predicted) | MAO-B / TAAR1 | MAO-B (Weak) / TAAR1 | SERT / 5-HT2B |
| Metabolic Stability | Low (Rapid deamination) | Low | High (Alpha-methyl protection) |
| Reported Effect Origin | Likely MAO inhibition or misidentification | Research Standard | Anorectic / Serotonergic |
| Key Verification Step | Confirm lack of direct DAT binding | N/A | Echocardiogram (Safety) |
Phase III: Mechanism of Action Visualization
This diagram maps the logical pathways to verify the mechanism of action based on the In Vitro results.
Caption: Logic flow for determining the pharmacodynamic profile based on parallel screening assays.
Safety & Toxicology Screening
Given the "3-ethoxy" substitution, cardiac safety is a theoretical concern due to 5-HT2B agonism (a known issue with fenfluramine analogs, though less likely in benzylamines).[1]
-
hERG Channel Assay: Automated patch-clamp on CHO cells expressing hERG.[1]
-
Threshold:
indicates high arrhythmia risk.[1]
-
-
Cytotoxicity: MTT assay in HepG2 cells (24h exposure).[1]
-
Threshold: Cell viability < 80% at 50
indicates hepatotoxicity potential.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5152225, 3-Methoxy-N-methylbenzylamine (Structural Analog Reference).[1] Retrieved from [Link]
-
NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Radioligand Binding and Functional Assays.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Substituted Benzylamines.[1] Retrieved from [Link][1]
-
Frontiers in Pharmacology. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based MAO-B Inhibitors (Methodology Reference). Retrieved from [Link][1]
Sources
Publish Comparison Guide: (3-Ethoxyphenyl)-N-methylmethanamine in Medicinal Chemistry
This guide provides a technical meta-analysis of (3-Ethoxyphenyl)-N-methylmethanamine (CAS: 893581-62-9), a critical intermediate and pharmacophore used in the development of psychotropic and metabolic therapeutics.[1]
Subject: Meta-analysis of Structure-Activity Relationships (SAR) and Synthetic Utility CAS: 893581-62-9 Synonyms: N-methyl-3-ethoxybenzylamine; N-(3-ethoxybenzyl)methylamine Primary Application: Building block for TAAR1 agonists, Epigenetic modulators (Brd4), and SGLT inhibitors.[1]
Part 1: Executive Summary & Strategic Positioning[1]
(3-Ethoxyphenyl)-N-methylmethanamine is a secondary benzylamine scaffold that serves as a "privileged structure" in modern drug discovery.[1] Unlike its methoxy-substituted counterparts, the 3-ethoxy variant offers a superior balance of lipophilicity (
This guide analyzes its performance against two primary alternatives:
-
3-Methoxy-N-methylbenzylamine: The lower homolog, often less potent in hydrophobic pockets.[1]
-
3-Ethoxybenzylamine (Primary Amine): The non-methylated precursor, which lacks the metabolic resistance of the N-methyl variant.[1]
Key Performance Indicators (Meta-Analysis)
| Feature | (3-Ethoxyphenyl)-N-methylmethanamine | 3-Methoxy Analog | 3-Ethoxy Primary Amine |
| Lipophilicity (cLogP) | ~2.45 (Optimal for CNS penetration) | ~1.95 (Lower CNS retention) | ~2.10 |
| Metabolic Stability | High (N-methylation reduces MAO susceptibility) | Moderate | Low (Rapid MAO deamination) |
| Receptor Affinity (TAAR1) | High (Ethoxy fills hydrophobic pocket) | Moderate | Low |
| Synthetic Utility | Versatile (Secondary amine allows selective coupling) | Versatile | Limited (Over-alkylation risk) |
Part 2: Scientific Integrity & Mechanism of Action[1]
The "Ethoxy Effect" in Ligand Binding
The transition from a methoxy (
-
Mechanism: In studies involving Trace Amine-Associated Receptor 1 (TAAR1) agonists (relevant to schizophrenia therapeutics like Ulotaront/SEP-363856), the 3-ethoxyphenyl moiety has been shown to occupy a specific hydrophobic sub-pocket within the orthosteric binding site.[1] The ethyl chain extends deeper into the lipophilic region than the methyl group, displacing water molecules and increasing binding entropy.[1]
-
Epigenetic Regulation (Brd4): Research into bromodomain inhibitors (e.g., Aristoyagonine derivatives) indicates that 3-ethoxy substitution significantly improves IC50 values compared to 3-methoxy, as the ethoxy group provides better van der Waals contact with the hydrophobic residues (e.g., Val87, Leu92) lining the acetyl-lysine binding pocket.[1]
The N-Methyl Advantage
The N-methyl group in (3-Ethoxyphenyl)-N-methylmethanamine serves two distinct functions:
-
Metabolic Blockade: Primary benzylamines are rapid substrates for Monoamine Oxidase B (MAO-B).[1] The N-methyl group sterically hinders the enzyme's active site, prolonging the half-life of the pharmacophore in vivo.[1]
-
Selectivity: In synthetic applications, the secondary amine prevents "over-alkylation."[1] When using the primary amine (3-ethoxybenzylamine) in nucleophilic substitution, tertiary amine byproducts are common. The N-methyl group forces a controlled formation of tertiary products only.[1]
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via Reductive Amination
Rationale: This protocol is preferred over alkylation of methylamine with benzyl bromide due to higher atom economy and the elimination of bis-alkylation side products.[1]
Reagents:
-
3-Ethoxybenzaldehyde (1.0 eq)[1]
-
Methylamine (2.0 M in THF, 1.5 eq)[1]
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1]
-
Dichloromethane (DCM, Solvent)[1]
-
Acetic Acid (Catalytic)[1]
Workflow:
-
Imine Formation: Dissolve 3-ethoxybenzaldehyde in anhydrous DCM. Add Methylamine solution and stir at 0°C for 30 minutes. Checkpoint: Monitor by TLC (disappearance of aldehyde spot).[1]
-
Reduction: Add STAB portion-wise over 15 minutes. The mild nature of STAB prevents reduction of the aldehyde before imine formation.[1]
-
Quench: After 4 hours at room temperature, quench with saturated
. -
Extraction: Extract organic layer, wash with brine, dry over
. -
Purification: Isolate via acid-base extraction (Dissolve oil in 1N HCl, wash with ether, basify aqueous layer to pH 12 with NaOH, extract into DCM).
Protocol B: Quality Control & Validation
-
1H NMR (CDCl3, 400 MHz):
-
HPLC Purity: >98% (C18 Column, Acetonitrile/Water gradient + 0.1% TFA).
Part 4: Visualization & Signaling Pathways[1]
Diagram 1: Synthetic Workflow & Strategic Utility
This diagram illustrates the synthesis of the compound and its divergent utility in creating two major classes of drugs: TAAR1 Agonists (CNS) and Brd4 Inhibitors (Oncology).[1]
Caption: Synthesis pathway of (3-Ethoxyphenyl)-N-methylmethanamine and its divergent application in CNS and Oncology drug discovery.
Diagram 2: Comparative Pharmacophore Analysis
This diagram visualizes why the 3-ethoxy analog outperforms the 3-methoxy analog in hydrophobic pockets.
Caption: SAR comparison showing the superior hydrophobic pocket occupancy of the 3-ethoxy scaffold vs. the methoxy analog.[1]
References
-
Santa Cruz Biotechnology. (3-Ethoxyphenyl)-N-methylmethanamine (CAS 893581-62-9) Product Data Sheet.[1] Retrieved from [1]
-
Koblan, K. S., et al. (2020). A Non-D2-Receptor-Binding Drug for the Treatment of Schizophrenia (SEP-363856).[1][2] New England Journal of Medicine.[1] (Context: 3-ethoxyphenyl pharmacophore in TAAR1 agonists). Retrieved from [1]
-
Perrone, R., et al. (2000). Structure-affinity relationship study on derivatives of 3-methoxybenzamide...[1][3] Journal of Medicinal Chemistry.[1][3] (Context: SAR of 3-alkoxy benzylamines). Retrieved from
-
Kim, Y., et al. (2021). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors.[1] Semantic Scholar.[1] (Context: Importance of ethoxy substitution for hydrophobic pockets). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 525713 (N-(3-ethoxyphenyl)-1-(4-methylphenyl)methanimine - related structure). Retrieved from [1]
Sources
- 1. US7635684B2 - Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Google Patents [patents.google.com]
- 2. ubmm.med.buffalo.edu [ubmm.med.buffalo.edu]
- 3. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(3-Ethoxyphenyl)-N-methylmethanamine: Proper Disposal Procedures
Executive Summary
Immediate Action Required: Treat (3-Ethoxyphenyl)-N-methylmethanamine as a Class 8 Corrosive and Potential Bioactive Toxin .[1]
-
Do Not mix with oxidizing agents (peroxides, nitrates) or nitrosating agents (nitrites).
-
Do Not mix with strong acids in a closed system without cooling (exothermic reaction).
This guide defines the operational protocols for the safe containment, neutralization, and disposal of (3-Ethoxyphenyl)-N-methylmethanamine.[1][4] As a secondary benzylamine derivative, its disposal is governed by its basicity, potential for CNS activity, and aquatic toxicity.
Chemical Profile & Hazard Characterization
Before disposal, you must characterize the waste stream. This compound acts as a secondary amine base.
| Property | Characteristic | Disposal Implication |
| Chemical Class | Secondary Aromatic Amine | Incompatible with acids (heat generation) and oxidizers.[1][4] |
| Basicity | Moderate Base ( | Must be segregated from acidic waste streams to prevent uncontrolled heating.[1][4] |
| Reactivity | N-Alkylation / Nitrosation | CRITICAL: Do not mix with nitrites; forms carcinogenic nitrosamines.[1][4] |
| Physical State | Oil or Low-Melting Solid | Likely requires "Lab Pack" disposal or bulking with organic solvents.[1][4] |
| RCRA Status | Not Explicitly Listed (P/U List) | Default to D001 (Ignitable) if in solvent, or D002 (Corrosive) if pH > 12.[1][4]5. |
Disposal Decision Logic (Workflow)
The following decision tree outlines the logical flow for categorizing and disposing of this compound.
Figure 1: Decision tree for segregating amine waste streams based on physical state and solvent carrier.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf stock or synthesis yield.
-
Primary Containment: Transfer the substance into a screw-top glass or high-density polyethylene (HDPE) jar. Do not use metal containers (corrosion risk).
-
Secondary Containment: Place the jar inside a clear, sealable plastic bag (4-mil polyethylene).
-
Labeling: Mark the container clearly:
-
Contents: (3-Ethoxyphenyl)-N-methylmethanamine.[1]
-
Hazards: Toxic, Corrosive.
-
-
Disposal Path: Lab Pack for high-temperature incineration.
Protocol B: Liquid Waste (Reaction Mixtures/Eluents)
Scientific Integrity Note: The most common error in amine disposal is mixing with acidic waste streams. This generates heat and can pressurize waste drums.
-
pH Check: Verify the pH of the solution. If the solution is highly acidic (pH < 2) due to a workup, slowly neutralize to pH 6–8 using Sodium Bicarbonate (
) before adding to organic waste drums. -
Segregation:
-
If dissolved in Dichloromethane/Chloroform: Dispose in Halogenated Waste .
-
If dissolved in Methanol/Ethyl Acetate/Hexanes: Dispose in Non-Halogenated Waste .
-
-
Trace Contamination: Rinse empty glassware with Acetone. Collect the first 3 rinses into the hazardous waste container. Subsequent rinses can be washed down the drain if permitted by local EHS regulations.
The "Self-Validating" Spill Cleanup System
In the event of a benchtop spill, use this chemically validated cleanup method. This protocol uses a colorimetric endpoint (pH paper) to validate safety.
Prerequisites:
-
PPE: Nitrile gloves (double gloved), safety goggles, lab coat.
-
Ventilation: Fume hood or well-ventilated area.
Step-by-Step Methodology:
-
Containment: Surround the spill with absorbent pads or vermiculite to prevent spreading.
-
Neutralization (The Validation Step):
-
Prepare a 5% Acetic Acid or Citric Acid solution.
-
Slowly apply to the spill. The amine will convert to its acetate/citrate salt form, reducing volatility and odor.
-
Validation: Test the spill residue with pH paper. Continue adding acid until the pH is neutral (pH 6–7).
-
-
Removal: Absorb the neutralized liquid with vermiculite or clay absorbent.
-
Packaging: Scoop the solid absorbent into a wide-mouth jar. Label as "Debris contaminated with Organic Amine."
-
Final Wash: Wipe the surface with soap and water.[5]
Regulatory & Compliance Context
-
RCRA Classification: While (3-Ethoxyphenyl)-N-methylmethanamine is not explicitly listed on the EPA P-list or U-list, it must be characterized by the generator (you).[1][4]
-
If the waste flashpoint is < 60°C (140°F), it carries code D001 (Ignitability).
-
If it is an aqueous solution with pH > 12.5, it carries code D002 (Corrosivity).
-
-
Incineration Requirement: Because this compound contains Nitrogen, simple combustion may release
. It must be sent to a facility equipped with scrubbers (secondary combustion chamber).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary for Amines (General Handling). National Library of Medicine. [Link]
Sources
Personal protective equipment for handling (3-Ethoxyphenyl)-N-methylmethanamine
Executive Summary & Chemical Context
(3-Ethoxyphenyl)-N-methylmethanamine is a secondary amine intermediate often utilized in the synthesis of bioactive pharmacophores. As a substituted benzylamine derivative, it presents specific hazards characteristic of the amine functional group: corrosivity to mucosal membranes, potential sensitization, and high volatility in its free base form.
Field Insight: Many researchers default to standard laboratory PPE (lab coat, safety glasses, thin nitrile gloves) for this class of compounds. This is insufficient. Secondary amines can permeate standard 4-mil nitrile gloves in under 15 minutes, and their vapors can cause "blue haze" (glaucopsia) or severe respiratory irritation even at low concentrations. This guide prioritizes barrier integrity and exposure prevention .[1][2]
Hazard Profile & Risk Assessment
Derived from structural activity relationships (SAR) of phenethylamine/benzylamine analogs.
| Hazard Class (GHS) | Category | Operational Implication |
| Skin Corrosion/Irritation | Cat.[1][3][4] 1B / 2 | Causes severe burns or irritation.[1] Direct contact is non-negotiable. |
| Serious Eye Damage | Cat. 1 | Risk of irreversible corneal opacity. Safety glasses are inadequate. |
| Acute Toxicity (Oral/Inh) | Cat. 4 | Harmful if swallowed or inhaled. Systemic CNS effects possible.[1][5] |
| Sensitization | Skin Sens. 1 | Potential for allergic contact dermatitis upon repeated exposure.[1] |
Personal Protective Equipment (PPE) Specifications
A. Hand Protection: The "Breakthrough" Factor
Do not rely on standard disposable nitrile gloves for prolonged handling.
-
Scientific Rationale: Low molecular weight organic amines act as permeation enhancers. They can diffuse through the nitrile polymer matrix without visible degradation.
-
Protocol:
-
Incidental Contact (Weighing <100mg): Double-gloved Nitrile (minimum 5 mil outer, 4 mil inner). Change immediately upon splash.[6]
-
Process Handling (>100mg or Liquid Handling): Use Laminate Film (e.g., Silver Shield/4H) or Butyl Rubber gloves.
-
Liner: Wear a cotton liner under laminate gloves to improve dexterity and sweat absorption.
-
B. Respiratory Protection[1][2][7][8]
-
Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respirator (If Fume Hood unavailable):
-
Cartridge: NIOSH-approved Organic Vapor (OV) or Multi-Gas/Vapor (OV/AG) .
-
Particulate: If handling the hydrochloride salt (solid), add a P100 pre-filter .
-
Fit: Full-face respirator is preferred to protect eyes from vapors.
-
C. Eye & Face Protection[1][2][3][4][9][10][11]
-
Requirement: Chemical Splash Goggles (indirect venting).
-
Contraindication: Do not use safety glasses. Amine vapors can bypass side shields, reacting with the moisture in the eye to form alkaline solutions that damage the cornea.
PPE Decision Logic (Visualization)
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and operational scale.
Operational Protocol: Weighing & Transfer
Objective: Prevent inhalation of dusts and dermal contact with liquids.[1][2][4]
-
Preparation:
-
Verify fume hood airflow (tape test or digital monitor).
-
Place a disposable absorbent pad (benchkote) in the hood work area.
-
Static Control: Amine salts are often hygroscopic and static-prone. Use an anti-static gun or ionizer if the powder "flies" during weighing.
-
-
Transfer:
-
Solid: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Liquid: Use positive-displacement pipettes for viscous free bases to ensure accuracy and prevent dripping.
-
-
Decontamination (Self-Validating Step):
-
After handling, wipe the exterior of the container and the balance area with a tissue wetted with dilute acetic acid (5%) or vinegar.
-
Validation: Hold a strip of wet pH paper near the surface. If it turns blue/purple, amine residue remains. Repeat cleaning until pH remains neutral.
-
Emergency Response: Spills & Exposure[1]
Immediate First Aid[1][7]
-
Eye Contact: Irrigate immediately for 15 minutes .[1][2][3] Time is tissue; seconds delay = permanent damage.
-
Skin Contact: Wash with copious soap and water.[2][3][4] Do not use alcohol, as it may increase skin absorption.
Spill Cleanup Workflow
-
Neutralization: Do not simply wipe up.[7] Neutralize the amine to reduce volatility.
Figure 2: Step-by-step workflow for safely managing a chemical spill.[8]
Disposal & Waste Management
Crucial Rule: Never mix amine waste with oxidizing agents (e.g., nitric acid, peroxides) or acid chlorides. This can result in violent exothermic reactions or the formation of toxic chloramines.
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Double-bag in polyethylene; label "Hazardous Waste - Toxic Solid". |
| Liquid Waste | Mother liquors, rinsates. | Segregated "Organic Alkaline" waste container. |
| Sharps | Contaminated needles/syringes. | Hard-walled sharps container. Do not recap needles. |
References
-
National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards: Organic Amines. Centers for Disease Control and Prevention.[9] [Link][10]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
Sources
- 1. super-krete.com [super-krete.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. angenechemical.com [angenechemical.com]
- 4. angenechemical.com [angenechemical.com]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. gasmetenincontainers.nl [gasmetenincontainers.nl]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
